4-fluoro-1H-pyrazole
Description
The exact mass of the compound 4-fluoro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXJXPHWRBWEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956716 | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35277-02-2 | |
| Record name | 4-Fluoropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-pyrazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrazole is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the pyrazole ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets.[1] This makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-fluoro-1H-pyrazole, supported by experimental data and protocols.
Core Chemical Properties
The fundamental physicochemical properties of 4-fluoro-1H-pyrazole are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | [1][3][4][5] |
| Molecular Weight | 86.07 g/mol | [1][3][4] |
| Appearance | Yellow oil | [6][7] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 193 °C | [1][3] |
| Density | 1.320 g/cm³ | [1][5] |
| Flash Point | 70 °C | [1] |
| Refractive Index | 1.487 | [1] |
| pKa | 13.66 ± 0.50 (Predicted) | [1] |
| Vapor Pressure | 0.673 mmHg at 25°C | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of 4-Fluoro-1H-pyrazole
Several synthetic routes to 4-fluoro-1H-pyrazole have been reported, primarily involving the cyclization of fluorinated precursors or the direct fluorination of the pyrazole ring.
Synthesis via Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
A common and effective method involves the reaction of a fluorinated three-carbon building block with hydrazine.
Experimental Protocol:
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, dihydrazine (4.48 g, 0.043 mol) is added. The reaction mixture is subsequently heated to 55 °C for 30 minutes. After the reaction is complete, the mixture is cooled to room temperature. The pH is then adjusted to 9 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. Finally, the solvent is removed by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[6][7]
A workflow for this synthesis is depicted in the following diagram:
Electrophilic Fluorination
Another approach involves the direct fluorination of pyrazole using an electrophilic fluorinating agent. For instance, the reaction of pyrazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) in acetonitrile at elevated temperatures can yield 4-fluoro-1H-pyrazole.[2] This method is advantageous as it starts from the readily available pyrazole core.
Reactivity and Applications
The presence of the fluorine atom at the C4 position significantly influences the reactivity of the pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions
4-Fluoro-1H-pyrazole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions.[1] The fluorine atom can act as a leaving group under certain conditions or direct the regioselectivity of C-H functionalization, enabling the synthesis of more complex substituted pyrazoles.
Preparation of Stannylated Derivatives
It is used in the preparation of tributylstannyl fluoropyrazole.[1][6] This organotin reagent is a valuable intermediate for further functionalization through Stille coupling and other cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1]
Role in Medicinal Chemistry
Fluorinated pyrazoles are of growing interest in drug discovery.[8] The 4-fluoro-1H-pyrazole moiety has been incorporated into molecules designed as Selective Androgen Receptor Degraders (SARDs).[2] Additionally, derivatives of 1H-pyrazole have shown a wide range of biological activities, including insecticidal properties.[9][10][11] The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-fluoro-1H-pyrazole. While a comprehensive dataset is beyond the scope of this guide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are standard techniques used. The ¹⁹F NMR spectrum of related fluoropyrazole systems typically displays singlet resonances around -175 ppm.[8]
Conclusion
4-Fluoro-1H-pyrazole is a key fluorinated building block with a unique set of chemical properties that make it highly valuable in synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, and its incorporation into bioactive molecules continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for scientists and researchers in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]
- 4. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Custom Synthesis Of 4-Fluoro-1H-Pyrazole CAS 35277-02-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 7. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the pyrazole ring significantly modulates its electronic properties, pKa, and potential for intermolecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials.
Core Physical and Chemical Properties
The physical characteristics of 4-fluoro-1H-pyrazole have been determined through various analytical methods. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound typically appears as a white powder or a low-melting solid.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃FN₂ | [1][3][4][5] |
| Molecular Weight | 86.07 g/mol | [1][3][4][5] |
| Melting Point | 38-40 °C | [1][4][6] |
| Boiling Point | 193 °C | [1][3][4] |
| 197.2 °C at 760 mmHg | [2] | |
| Density | 1.320 g/cm³ | [1][2][3][4] |
| Flash Point | 70 °C | [1][3] |
| 70.3 °C | [2] | |
| pKa (Predicted) | 13.66 ± 0.50 | [1][3] |
| Refractive Index | 1.487 | [3] |
| Vapor Pressure | 0.673 mmHg at 25°C | [3] |
| Appearance | Low melting solid, White powder | [1][2] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [1][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 4-fluoro-1H-pyrazole. While a comprehensive dataset is proprietary to chemical suppliers, ¹H NMR, ¹³C NMR, and mass spectrometry data are available and crucial for its characterization.[7] The fluorine atom introduces characteristic couplings in both ¹H and ¹³C NMR spectra, which are invaluable for confirming its presence and position on the pyrazole ring.
Experimental Protocols: Synthesis of 4-fluoro-1H-pyrazole
The synthesis of 4-fluoro-1H-pyrazole can be achieved through multiple synthetic routes. A prevalent and well-documented method involves the reaction of a fluorinated aldehyde derivative with hydrazine.[1][8][9]
General Procedure:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) is dissolved in 100 mL of a 40% (V/V) aqueous ethanol solution.[1][9]
-
Hydrazine (4.48 g, 0.043 mol) is added to the solution.[1][9]
-
The reaction mixture is then heated to 55 °C for 30 minutes .[1][9]
-
After the reaction is complete, the mixture is cooled to room temperature.[1][9]
-
The pH of the solution is adjusted to 9 using a saturated aqueous sodium bicarbonate solution.[1][9]
-
The organic layers are combined and dried using anhydrous sodium sulfate.[1][9]
-
Finally, the solvent is removed by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[1][8][9]
An alternative approach involves the direct electrophilic fluorination of pyrazole derivatives using reagents like Selectfluor™.[10][11] This method is particularly useful for late-stage fluorination in the synthesis of more complex molecules.
Visualization of Synthetic Pathway
The following diagram illustrates the key steps in the common synthesis of 4-fluoro-1H-pyrazole from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine.
Applications in Research and Development
4-Fluoro-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its unique electronic properties, imparted by the fluorine atom, make it a valuable building block for developing new drugs with potentially improved pharmacological profiles.[3] It is also utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.[3][4] Furthermore, it is a precursor for preparing tributylstannyl fluoropyrazole, a versatile reagent in organic synthesis for creating new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3]
References
- 1. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]
- 2. 4-Fluoro-1H-pyrazole CAS 35277-02-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India [ottokemi.com]
- 5. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Fluoro-1H-pyrazole(35277-02-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 9. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
4-Fluoro-1H-pyrazole (CAS: 35277-02-2): A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the 4-position imparts unique electronic properties, enhancing its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive technical overview of 4-fluoro-1H-pyrazole, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, key applications in palladium-catalyzed cross-coupling reactions, and safety information.
Physicochemical Properties
4-Fluoro-1H-pyrazole is typically a white to off-white solid at room temperature.[1][2] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and evaluation.
| Property | Value | Reference(s) |
| CAS Number | 35277-02-2 | [3] |
| Molecular Formula | C₃H₃FN₂ | [3] |
| Molecular Weight | 86.07 g/mol | [3][4] |
| Appearance | White to light yellow powder or solid | [1][2] |
| Melting Point | 38-40 °C | [2][3] |
| Boiling Point | 193-197.2 °C at 760 mmHg | [1][3] |
| Density | 1.320 g/cm³ | [3] |
| Flash Point | 70 °C | [3] |
| pKa (Predicted) | 13.66 ± 0.50 | [3] |
| InChIKey | RYXJXPHWRBWEEB-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=NN1)F | [4] |
Synthesis of 4-Fluoro-1H-pyrazole
The most commonly cited synthesis of 4-fluoro-1H-pyrazole involves the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with a hydrazine source. This method provides good yields and a straightforward pathway to the target compound.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-fluoro-1H-pyrazole.
Detailed Experimental Protocol
This protocol is based on the general procedure found in the literature.[5]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq)
-
Hydrazine hydrate or dihydrazine sulfate (1.0 eq)
-
Ethanol
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (e.g., 5 g, 0.043 mol) in a 40% (v/v) aqueous ethanol solution (100 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine (e.g., 4.48 g of dihydrazine sulfate, 0.043 mol) portion-wise.
-
Reaction: Heat the reaction mixture to 55 °C and maintain this temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully adjust the pH of the solution to ~9 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (typically a yellow oil) can be further purified by vacuum distillation to yield pure 4-fluoro-1H-pyrazole.[5] A typical reported yield is around 77%.[5]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 4-fluoro-1H-pyrazole. Below are the expected data from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) and Coupling |
| ¹H NMR | CDCl₃ | ~7.5-7.7 (d, JHF ≈ 2-4 Hz, 2H, H3/H5), ~10-12 (br s, 1H, NH) |
| ¹³C NMR | CDCl₃ | ~150-160 (d, ¹JCF ≈ 250-270 Hz, C4), ~130-135 (d, ²JCF ≈ 15-20 Hz, C3/C5) |
| ¹⁹F NMR | CDCl₃ | A singlet is expected in the typical range for aromatic fluorides. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of 4-fluoro-1H-pyrazole is expected to show a prominent molecular ion peak followed by characteristic fragmentation patterns.
| m/z | Ion | Notes |
| 86 | [M]⁺ | Molecular ion |
| 59 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 58 | [M - N₂]⁺ | Loss of nitrogen gas |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment in azoles |
Key Reactions and Applications
4-Fluoro-1H-pyrazole is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the fluoropyrazole moiety into more complex molecules. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[6]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, an N-protected 4-fluoro-5-halopyrazole or a 4-fluoro-5-(boronic acid/ester)pyrazole can be coupled with a suitable partner. The workflow below illustrates the general catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of an N-protected 5-iodo-4-fluoropyrazole with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
N-protected 5-iodo-4-fluoropyrazole (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME, with 10-25% water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the N-protected 5-iodo-4-fluoropyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product.
Safety and Handling
4-Fluoro-1H-pyrazole is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]
-
Hazard Statements: H302, H315, H318, H335.[2]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[2]
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, dark place, sealed under an inert atmosphere.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. rsc.org [rsc.org]
4-fluoro-1H-pyrazole molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the fundamental molecular properties of 4-fluoro-1H-pyrazole, a heterocyclic organic compound. The inclusion of a fluorine atom on the pyrazole ring imparts unique electronic properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.
Core Molecular Data
The essential molecular details of 4-fluoro-1H-pyrazole are summarized in the table below for quick reference. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C3H3FN2[1][2][3] |
| Molecular Weight | 86.07 g/mol [1][2][3] |
| CAS Number | 35277-02-2[1][2] |
Structural and Property Relationship
The following diagram illustrates the direct relationship between the chemical entity and its core identifiers and properties.
Caption: Core properties of 4-fluoro-1H-pyrazole.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrazole
This technical guide provides a comprehensive overview of the melting and boiling points of 4-fluoro-1H-pyrazole, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, details the experimental protocols for its synthesis, and visualizes the synthetic workflow.
Physicochemical Data
The melting and boiling points of 4-fluoro-1H-pyrazole have been reported in the literature with slight variations. A summary of these values is presented below for comparative analysis.
| Property | Value | Pressure |
| Melting Point | 38-40 °C | Not Applicable |
| Boiling Point | 193 °C | Not Specified |
| Boiling Point | 197.2 °C | 760 mmHg |
Table 1: Summary of Melting and Boiling Points for 4-fluoro-1H-pyrazole.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis of 4-fluoro-1H-pyrazole are crucial for its application in research and development. Two primary synthetic routes have been documented.
2.1. Synthesis from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
A general procedure for the synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with dihydrazine.[2][5] The steps are as follows:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) is dissolved in 100 mL of a 40% (V/V) aqueous ethanol solution.
-
Dihydrazine (4.48 g, 0.043 mol) is added to the solution.
-
The reaction mixture is heated to 55 °C and maintained for 30 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to 9 using a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ether.
-
The organic layers are combined and dried using anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure to yield the final product. [2][5]
This procedure reportedly yields 3.6 g of 4-fluoro-1H-pyrazole as a yellow oil, corresponding to a 77% yield.[2][5]
2.2. Synthesis from Sodium Fluoroacetate
An alternative synthesis route starts from sodium fluoroacetate.[6] This method involves the following steps:
-
Reaction of sodium fluoroacetate with oxalyl chloride and dimethylformamide.
-
Subsequent treatment with a base.
-
Final reaction with hydrazine to produce 4-fluoro-1H-pyrazole. [6]
2.3. Crystallization for Structural Analysis
For the purpose of single-crystal X-ray diffraction, crystals of 4-fluoro-1H-pyrazole were obtained from the powdered form through slow isothermal sublimation within a sealed vial under ambient conditions.[6] To prevent sublimation during the measurement, diffraction data were collected at a low temperature of 150 K.[6][7]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-fluoro-1H-pyrazole from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde.
Caption: Synthesis workflow for 4-fluoro-1H-pyrazole.
References
- 1. 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India [ottokemi.com]
- 2. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]
- 3. 4-Fluoro-1H-pyrazole CAS 35277-02-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]
- 5. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
4-Fluoro-1H-Pyrazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom to the pyrazole ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical development, from formulation to synthesis and storage. This guide provides a framework for evaluating these critical parameters.
Physicochemical Properties
4-Fluoro-1H-pyrazole is a colorless to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃FN₂ | [1][2] |
| Molecular Weight | 86.07 g/mol | [1][2] |
| Melting Point | 38-40 °C | [1][3] |
| Boiling Point | 193 °C | [1][4] |
| Density | 1.320 g/cm³ | [1][4] |
| pKa (predicted) | 13.66 ± 0.50 | [1][4] |
| Appearance | Colorless to off-white low melting solid | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for 4-fluoro-1H-pyrazole in various solvents is not extensively published, this section outlines the protocol for its determination and provides a template for data presentation.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of 4-fluoro-1H-pyrazole in various solvents.
Materials:
-
4-Fluoro-1H-pyrazole
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of 4-fluoro-1H-pyrazole to a known volume of the selected solvent in a sealed vial.
-
Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-fluoro-1H-pyrazole in the diluted sample using a validated HPLC method.
-
Calculate the solubility in g/100 mL or mg/mL.
Illustrative Solubility Data
The following table is a template for presenting the experimentally determined solubility data for 4-fluoro-1H-pyrazole.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Stability Profile
The chemical stability of 4-fluoro-1H-pyrazole is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Recommended storage conditions are in a dark place, sealed from moisture, at room temperature.[1][4] This suggests potential sensitivity to light and hydrolysis. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.
Experimental Protocol for Stability Studies
Forced degradation studies should be conducted under various stress conditions, including acid, base, oxidation, heat, and light, as per the International Council for Harmonisation (ICH) guidelines.
Materials:
-
4-Fluoro-1H-pyrazole
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent for initial dissolution (e.g., acetonitrile or methanol)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve 4-fluoro-1H-pyrazole in a small amount of organic solvent and dilute with 0.1 N HCl or 0.1 N NaOH.
-
Store the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve 4-fluoro-1H-pyrazole in a solution of 3% H₂O₂.
-
Store the solution at room temperature for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of 4-fluoro-1H-pyrazole in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze the sample at different time intervals.
-
-
Photostability:
-
Expose a solid sample and a solution of 4-fluoro-1H-pyrazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analysis:
-
The percentage degradation of 4-fluoro-1H-pyrazole should be calculated at each time point under each stress condition.
-
The formation of any degradation products should be monitored. A PDA detector can help to assess peak purity, and an MS detector can aid in the identification of degradation products.
Illustrative Stability Data
The following table provides a template for summarizing the results of forced degradation studies.
| Stress Condition | Time (hours) | Assay of 4-fluoro-1H-pyrazole (%) | Degradation Products (Area %) |
| 0.1 N HCl (60 °C) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 0.1 N NaOH (60 °C) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| Thermal (80 °C) | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| Photostability | - | Data to be determined | Data to be determined |
Experimental Workflow for Stability Testing
Caption: Workflow for Forced Degradation Studies.
Hypothetical Degradation Pathway
While the specific degradation products of 4-fluoro-1H-pyrazole are not documented, a hypothetical degradation pathway under hydrolytic conditions could involve nucleophilic attack on the pyrazole ring, potentially leading to ring-opening or substitution reactions. The electron-withdrawing nature of the fluorine atom could influence the regioselectivity of such reactions.
Caption: Hypothetical Degradation Pathway.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of 4-fluoro-1H-pyrazole. While specific experimental data for this compound is currently limited in the public domain, the outlined protocols and data presentation templates offer a standardized approach for researchers in the pharmaceutical sciences. The generation of such data is crucial for advancing the development of 4-fluoro-1H-pyrazole-containing drug candidates. It is recommended that future work focuses on the experimental determination of the solubility and stability profiles of this promising heterocyclic scaffold.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.
Introduction
4-fluoro-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a fluorine atom at the 4-position. The introduction of fluorine can significantly alter the physicochemical and biological properties of organic molecules, making fluorinated pyrazoles valuable scaffolds in drug discovery and development. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such compounds.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-fluoro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-fluoro-1H-pyrazole. The key data from ¹H, ¹³C, and ¹⁹F NMR are presented below.
Table 1: ¹H NMR Spectroscopic Data for 4-fluoro-1H-pyrazole
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| N-H | 11.137 | br s | - |
| C3-H, C5-H | 7.469 | d | - |
Source: Experimental data reported for 4-halogenated-1H-pyrazoles. Note that the original source did not specify the coupling constant for the C-H protons; it is expected to be a doublet due to coupling with the fluorine atom.[1]
Table 2: ¹³C NMR Spectroscopic Data for 4-fluoro-1H-pyrazole
| Carbon | Chemical Shift (δ) [ppm] |
| C3, C5 | Data not available in the searched literature. |
| C4 | Data not available in the searched literature. |
Table 3: ¹⁹F NMR Spectroscopic Data for 4-fluoro-1H-pyrazole
| Fluorine | Chemical Shift (δ) [ppm] | Multiplicity |
| C4-F | ~ -175 | s |
Source: The chemical shift is an approximation based on reported data for related monofluorinated pyrazole systems.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes within the molecule.
Table 4: Key IR Absorption Bands for 4-fluoro-1H-pyrazole
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3133 | N-H stretch | Sharp |
| ~3100 - 3180 | N-H stretching region | - |
| Fingerprint Region | Specific vibrational modes | Complex pattern |
Source: Experimental data for a series of 4-halogenated-1H-pyrazoles.[4] A stacked IR spectrum including 4-fluoro-1H-pyrazole is available in the literature, showing a complex fingerprint region.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of 4-fluoro-1H-pyrazole is 86.07 g/mol .[2]
Table 5: Predicted Key Fragments in the Mass Spectrum of 4-fluoro-1H-pyrazole
| m/z | Fragment | Notes |
| 86 | [C₃H₃FN₂]⁺ | Molecular Ion (M⁺) |
| Not specified | Further fragmentation products | Expected fragmentation patterns for pyrazoles include the loss of HCN and N₂. |
Note: While specific mass spectra for 4-fluoro-1H-pyrazole were not found in the search, general fragmentation patterns for pyrazoles have been described.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols that can be adapted for the analysis of 4-fluoro-1H-pyrazole.
NMR Spectroscopy
A general workflow for NMR analysis is depicted in the following diagram.
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of 4-fluoro-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with standard parameters. For quantitative analysis, ensure a sufficient relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[6]
Infrared (IR) Spectroscopy
Caption: General workflow for IR spectroscopic analysis.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
The following diagram illustrates a typical workflow for mass spectrometry analysis.
Caption: General workflow for mass spectrometric analysis.
-
Sample Preparation: Dissolve a small amount of 4-fluoro-1H-pyrazole in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The fragmentation of pyrazoles often involves the loss of small, stable molecules.
Signaling Pathways and Logical Relationships
While 4-fluoro-1H-pyrazole is a small molecule and not directly involved in biological signaling pathways itself, its derivatives are often designed to interact with specific biological targets. The general process of identifying a lead compound and developing it into a drug candidate can be visualized as follows:
Caption: Simplified logical flow of a drug development process.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of 4-fluoro-1H-pyrazole. While key ¹H NMR and IR data have been presented, further experimental work is needed to fully elucidate the ¹³C NMR spectrum and obtain a detailed mass spectrum. The provided protocols offer a starting point for researchers to generate this data and contribute to a more complete understanding of this important fluorinated heterocycle.
References
The Strategic Role of Fluorine in Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of fluorinated pyrazole derivatives, providing researchers and drug development scientists with a comprehensive resource for leveraging fluorine's unique properties in medicinal chemistry.
The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Its unique electronic properties, small atomic size, and the high strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity. When integrated into the versatile pyrazole scaffold, a privileged structure in medicinal chemistry, fluorine's impact is particularly significant. This technical guide provides a detailed overview of the role of fluorine in pyrazole derivatives, offering insights into their synthesis, a compilation of their biological activities with quantitative data, detailed experimental protocols, and a visual representation of key signaling pathways.
The Influence of Fluorine on Physicochemical Properties and Biological Activity
The strategic placement of fluorine atoms or fluorine-containing moieties onto the pyrazole ring system can dramatically alter a compound's properties. Key advantages include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life and improved pharmacokinetic profile of the drug candidate.[1][2]
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's solubility and absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, resulting in enhanced binding affinity and potency.[1]
-
Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic properties.[1]
These modifications have led to the development of numerous successful drugs and clinical candidates containing fluorinated pyrazole cores, targeting a wide range of diseases.
Synthesis of Fluorinated Pyrazole Derivatives
The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing pyrazole ring and the use of fluorinated building blocks in the construction of the pyrazole ring.
Key Synthetic Strategies
-
Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] By using fluorinated 1,3-dicarbonyls or fluorinated hydrazines, a variety of fluorinated pyrazoles can be synthesized.
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile imine with a fluorinated alkene or alkyne is a powerful tool for constructing fluorinated pyrazole and pyrazoline rings.[5]
-
Direct Fluorination: The direct introduction of fluorine onto the pyrazole ring can be achieved using electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). The regioselectivity of this reaction is influenced by the substituents on the pyrazole ring.
Experimental Protocol: Knorr Pyrazole Synthesis of a Fluorinated Pyrazole
This protocol describes a general procedure for the synthesis of a 1-aryl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione
-
Arylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add the arylhydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 1-aryl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Biological Activities and Quantitative Data
Fluorinated pyrazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the key therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
Many fluorinated pyrazole derivatives, most notably Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
| Compound | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | [6] |
| Fluorinated Analog 1 | COX-2 | 0.025 | [6] |
| Fluorinated Analog 2 | COX-2 | 0.15 | [6] |
Antifungal Activity: Succinate Dehydrogenase Inhibition
A significant class of fungicides are pyrazole carboxamides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Fluorination often enhances their efficacy.
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Bixafen | Rhizoctonia solani | 0.12 | [6] |
| Fluxapyroxad | Septoria tritici | 0.08 | [6] |
| Fluorinated Pyrazole 3 | Botrytis cinerea | 0.5 | [6] |
Anticancer Activity
Fluorinated pyrazoles have also shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
| Compound | Cell Line | GI50 (µM) | Reference |
| Fluorinated Pyrazole 4 | MCF-7 (Breast) | 1.2 | [7][8] |
| Fluorinated Pyrazole 5 | HCT-116 (Colon) | 0.8 | [7][8] |
| Fluorinated Pyrazole 6 | A549 (Lung) | 2.5 | [7][8] |
Experimental Protocols for Biological Evaluation
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.[9][10][11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Test compound dissolved in DMSO
-
Fluorometric probe
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, the fluorometric probe, and the COX-2 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity kinetically over 10 minutes using a plate reader (Excitation/Emission wavelengths will depend on the probe used).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition
This protocol describes a standard method for evaluating the antifungal activity of compounds against filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Test fungus
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Petri dishes
Procedure:
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the test compound to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the test fungus until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of fluorinated pyrazole derivatives.
Signaling Pathways
Experimental Workflows
Conclusion
The introduction of fluorine into the pyrazole scaffold is a powerful and versatile strategy in medicinal chemistry. By carefully considering the position and nature of the fluorine substitution, researchers can fine-tune the physicochemical and pharmacokinetic properties of pyrazole derivatives to optimize their biological activity. This technical guide provides a foundational resource for scientists and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these important compounds. The provided data, protocols, and pathway diagrams are intended to facilitate the rational design and development of novel fluorinated pyrazole-based therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
The Discovery and Synthetic Evolution of 4-Fluoro-1H-Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-pyrazole, a key heterocyclic building block, has garnered significant attention in medicinal and materials chemistry due to the unique properties conferred by the fluorine substituent. This guide provides an in-depth overview of its discovery, historical synthetic routes, and the evolution of more efficient modern synthetic methodologies. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties. Furthermore, this document illustrates the strategic importance of 4-fluoro-1H-pyrazole in the development of pharmaceuticals and agrochemicals, supported by graphical representations of synthetic pathways.
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Increased metabolic stability, enhanced binding affinity to target proteins, and modified acidity are among the beneficial effects that have made organofluorine compounds, particularly fluorinated heterocycles, highly sought after in drug discovery and agrochemical research.[2] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.[3][4] The combination of a pyrazole ring and a fluorine atom at the 4-position gives rise to 4-fluoro-1H-pyrazole, a versatile intermediate with significant potential in the synthesis of novel bioactive compounds and functional materials.[1][5]
Discovery and Historical Synthesis
The first reported synthesis of 4-fluoro-1H-pyrazole is attributed to Christian Reichardt and coworkers in a 1975 publication in Justus Liebigs Annalen der Chemie.[6] This pioneering work established a foundational route to this important fluorinated heterocycle.
The Reichardt Synthesis (1975)
The initial synthesis involved the cyclization of 2-fluoromalondialdehyde with hydrazine.[6] This method, while historically significant, relies on a specialized starting material and the use of hydrazine, a substance now known to be carcinogenic.[6]
A subsequent notable contribution to the synthesis of 4-fluoro-1H-pyrazole was made by Shi and coworkers in 1995, as reported in Tetrahedron Letters.[6] Their approach commenced with a trifluoroammonium alkenyl compound, which, after reaction with diethylamine, was cyclized with hydrazine to yield the target molecule.[6]
Evolution of Synthetic Methodologies
Over the decades, research has focused on developing more efficient, safer, and higher-yielding methods for the synthesis of 4-fluoro-1H-pyrazole. A significant advancement has been the advent of electrophilic fluorinating agents.
Synthesis from (Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde
A widely adopted contemporary method involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with a hydrazine source. This method offers good yields and avoids some of the more hazardous reagents of earlier routes.
Direct Electrophilic Fluorination of 1H-Pyrazole
The development of electrophilic fluorinating reagents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), has revolutionized the synthesis of fluorinated aromatic and heterocyclic compounds.[2][7][8] The direct fluorination of 1H-pyrazole at the 4-position offers a more direct and atom-economical route to 4-fluoro-1H-pyrazole.[6]
Experimental Protocols
Synthesis of 4-Fluoro-1H-pyrazole from (Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde[10][11]
Procedure:
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5.0 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (4.48 g, 0.043 mol).
-
Heat the reaction mixture at 55 °C for 30 minutes.
-
After completion of the reaction, cool the mixture to room temperature.
-
Adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole.
Yield: 3.6 g (77%) of a yellow oil.[9][10]
Electrophilic Fluorination of 1H-Pyrazole with Selectfluor®[7]
Procedure:
-
Charge a 50 mL glass reactor with 1 g of 1H-pyrazole and 15 mL of acetonitrile.
-
Add 1.04 g of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).
-
Stir and heat the mixture to 65 °C for 1 hour.
-
Over a period of 8 hours, add a further 4.16 g of Selectfluor® and 0.96 g of NaHCO₃ in four equal portions every 2 hours, maintaining a pH of 6-7.
-
Continue stirring at 65 °C overnight.
-
Cool the reaction mixture to room temperature.
-
Add 1 L of methanol and filter the resulting suspension to remove solid by-products.
-
Distill the filtrate to remove methanol.
-
The crude product can be further purified by extraction with methyl-tert-butyl-ether (MTBE) at a pH of 1.8.[6]
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃FN₂ | [11] |
| Molecular Weight | 86.07 g/mol | [12] |
| Appearance | White powder/solid | [6] |
| Melting Point | 38-40 °C | [12] |
| Boiling Point | 193-197.2 °C at 760 mmHg | [6] |
| Density | 1.32 g/cm³ | [6] |
| Flash Point | 70.3 °C | [6] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available | [13] |
| ¹³C NMR | Spectra available | [14] |
| ¹⁹F NMR | Singlet at approximately -175 ppm | [8] |
| IR | Spectra available | [14] |
| Mass Spectrometry | Spectra available | [14] |
Crystal Structure Data
The crystal structure of 4-fluoro-1H-pyrazole has been determined and reveals a triclinic system.[15] Unlike its chloro and bromo analogues which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular hydrogen bonding.[15]
| Parameter | Value | Reference(s) |
| Crystal System | Triclinic | [15] |
| Space Group | P-1 | [15] |
Mandatory Visualizations
Synthetic Pathways
Caption: Evolution of synthetic routes to 4-fluoro-1H-pyrazole.
Experimental Workflow: Electrophilic Fluorination
Caption: Workflow for the synthesis via electrophilic fluorination.
Application in Drug Synthesis: Celecoxib Analogue
While 4-fluoro-1H-pyrazole is not a direct precursor to the commercial drug Celecoxib (which contains a trifluoromethyl group), it serves as a valuable building block for synthesizing fluorinated analogues for structure-activity relationship (SAR) studies. The following diagram illustrates a logical pathway for its incorporation.
Caption: Logical pathway for synthesizing a fluorinated Celecoxib analogue.
Conclusion
4-Fluoro-1H-pyrazole has transitioned from a laboratory curiosity to a valuable and versatile building block in modern chemistry. The evolution of its synthesis from early, multi-step, and often hazardous methods to more direct and efficient protocols like electrophilic fluorination has significantly enhanced its accessibility. The unique properties imparted by the fluorine atom continue to make it a molecule of high interest for researchers in drug discovery and materials science, promising further innovative applications in the future.
References
- 1. lookchem.com [lookchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 11. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Fluoro-1H-pyrazole(35277-02-2) 1H NMR spectrum [chemicalbook.com]
- 14. flore.unifi.it [flore.unifi.it]
- 15. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Studies of 4-fluoro-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details the molecular structure, spectroscopic properties, and synthesis of 4-fluoro-1H-pyrazole, supported by experimental data and computational analysis. It outlines detailed experimental and computational protocols and presents quantitative data in a clear, tabular format. Furthermore, this guide includes mandatory visualizations of the molecular structure and a representative experimental workflow to facilitate a deeper understanding of the subject matter.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and coordination chemistry.[1] The introduction of a fluorine atom into the pyrazole ring can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4-fluoro-1H-pyrazole, in particular, serves as a valuable building block in the synthesis of more complex molecules.[3] Understanding its structural, electronic, and spectroscopic properties through a combination of experimental techniques and computational modeling is crucial for its effective utilization in drug design and materials science.[2]
Molecular Structure
The molecular structure of 4-fluoro-1H-pyrazole has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system and, unlike its chloro and bromo analogs which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N—H···N hydrogen bonding in the crystal lattice.
Crystallographic Data
The crystal structure of 4-fluoro-1H-pyrazole was determined at a low temperature of 150 K to avoid sublimation. The asymmetric unit contains two crystallographically unique 4-fluoro-1H-pyrazole moieties.
Table 1: Crystal Data and Structure Refinement for 4-fluoro-1H-pyrazole
| Parameter | Value |
| Chemical Formula | C₃H₃FN₂ |
| Formula Weight | 86.07 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Temperature | 150 K |
| a (Å) | 5.8912 (4) |
| b (Å) | 7.4068 (5) |
| c (Å) | 8.7894 (6) |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 110.596 (3) |
| Volume (ų) | 359.54 (4) |
| Z | 4 |
| Density (calculated) | 1.589 g/cm³ |
Bond Lengths and Angles
The introduction of the fluorine atom at the C4 position influences the geometry of the pyrazole ring. The bond lengths and angles are consistent with the aromatic nature of the heterocyclic ring.
Table 2: Selected Experimental Bond Lengths for 4-fluoro-1H-pyrazole
| Bond | Length (Å) - Molecule 1 | Length (Å) - Molecule 2 |
| F1—C4 | 1.355 (1) | 1.356 (1) |
| N1—N2 | 1.341 (1) | 1.342 (1) |
| N1—C5 | 1.332 (1) | 1.334 (1) |
| N2—C3 | 1.339 (1) | 1.339 (1) |
| C3—C4 | 1.378 (1) | 1.378 (1) |
| C4—C5 | 1.380 (1) | 1.380 (1) |
Synthesis of 4-fluoro-1H-pyrazole
Several synthetic routes to 4-fluoro-1H-pyrazole have been reported. A common and efficient method involves the cyclization of a fluorinated precursor with hydrazine.
Experimental Protocol: Synthesis from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde[4]
-
Reaction Setup: To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (v/v) aqueous ethanol solution, add hydrazine (4.48 g, 0.043 mol).
-
Reaction Conditions: Heat the reaction mixture at 55 °C for 30 minutes.
-
Work-up: After cooling the mixture to room temperature, adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to yield the product as a yellow oil.
Spectroscopic Properties
The spectroscopic signature of 4-fluoro-1H-pyrazole provides valuable information for its identification and characterization.
Infrared (IR) Spectroscopy
The experimental FT-IR spectrum of 4-fluoro-1H-pyrazole shows characteristic bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazole ring.
Table 3: Experimental FT-IR Vibrational Frequencies for 4-fluoro-1H-pyrazole
| Wavenumber (cm⁻¹) | Assignment |
| 3133 | N-H stretch |
| ~3100 | C-H stretch |
| ~1500-1600 | C=C, C=N stretch |
| ~1000-1200 | C-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
Table 4: Experimental ¹H NMR Chemical Shifts for 4-fluoro-1H-pyrazole in CD₂Cl₂
| Proton | Chemical Shift (δ, ppm) |
| N-H | ~9.5 |
| C³-H | ~7.5 |
| C⁵-H | ~7.5 |
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.
Computational Methodology
A common computational approach for studying pyrazole derivatives involves geometry optimization and frequency calculations using DFT with a hybrid functional, such as B3LYP or ωB97XD, and a basis set like 6-311++G(d,p). This level of theory generally provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO)
While a specific computational study for 4-fluoro-1H-pyrazole is not available in the reviewed literature, calculations on similar pyrazole derivatives suggest that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ring and any electron-withdrawing substituents. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is 4.458 eV, indicating high electronic stability.[4]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyrazole derivatives, the region around the pyridine-like nitrogen (N2) is typically electron-rich (negative potential), making it a likely site for electrophilic attack and hydrogen bonding. The N-H proton exhibits a positive electrostatic potential, indicating its acidic character.
Experimental Protocols
General Protocol for Single-Crystal X-ray Diffraction[2][6]
-
Crystal Growth: Grow single crystals of 4-fluoro-1H-pyrazole suitable for X-ray diffraction. Slow evaporation of a saturated solution or slow cooling are common methods. For volatile compounds like 4-fluoro-1H-pyrazole, sublimation can yield high-quality crystals.
-
Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head. For air-sensitive or volatile samples, mounting may be done under a stream of cold nitrogen gas.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays. Data collection is often performed at low temperatures (e.g., 150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate molecular structure.
General Protocol for NMR and IR Spectroscopy[7]
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (IR): For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For liquids or solids soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl, KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
IR Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.
Visualization of Molecular Structure and Workflow
Role in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability. The 4-fluoropyrazole moiety is therefore an attractive scaffold for the design of novel therapeutic agents targeting a variety of biological pathways, including those involved in inflammation, diabetes, and cancer.[5][6]
Conclusion
This technical guide has summarized the key theoretical and experimental findings on 4-fluoro-1H-pyrazole. The combination of X-ray crystallography, spectroscopy, and synthetic chemistry provides a solid foundation for understanding the properties of this important fluorinated heterocycle. While a dedicated, in-depth computational study is still needed to fully elucidate its electronic properties, the available data clearly indicates its potential as a versatile building block for the development of new functional molecules. Future research should focus on detailed computational modeling to predict its reactivity and to guide the design of novel derivatives with enhanced properties for applications in drug discovery and materials science.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [chemicalbook.com]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
4-fluoro-1H-pyrazole safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-fluoro-1H-pyrazole
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for 4-fluoro-1H-pyrazole (CAS No: 35277-02-2), a versatile building block in organic synthesis.
Chemical and Physical Properties
4-fluoro-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula C₃H₃FN₂.[1][2] Its physical and chemical properties are crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 86.07 g/mol | [2][3][4] |
| Appearance | White powder or solid | [4][5] |
| Melting Point | 38-40 °C | [3][4][6] |
| Boiling Point | 193 - 197.2 °C | [1][3][5] |
| Density | 1.320 g/cm³ | [1][3][5] |
| Flash Point | 70 - 70.3 °C | [1][3][5] |
| pKa | 13.66 ± 0.50 (Predicted) | [1][3] |
Hazard Identification and Classification
4-fluoro-1H-pyrazole is classified as a hazardous substance. The following table summarizes its GHS classification.[2]
| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |
| GHS07 | Warning/Danger | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| GHS05, GHS07 | Warning/Danger | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| GHS05 | Danger | Serious eye damage/eye irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| GHS07 | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with 4-fluoro-1H-pyrazole to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[7][8]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended where splashing is possible.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical protective suit should be worn.[7][8] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[8] |
Engineering Controls
Work with 4-fluoro-1H-pyrazole should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][8] Eyewash stations and safety showers must be readily accessible.[9]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8][10] Keep away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is often room temperature or refrigerated (2-8°C).[1][3][8]
First Aid Measures
In the event of exposure, immediate first aid is critical.[7]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][8] |
Accidental Release and Disposal
Accidental Release
In case of a spill, evacuate the area.[8] Wear appropriate PPE and avoid breathing dust.[7][8] Do not let the product enter drains.[7][8] For solid spills, sweep up and place in a suitable, closed container for disposal.[7][8]
Disposal
Dispose of 4-fluoro-1H-pyrazole and its containers in accordance with local, regional, and national regulations.[9][10] This should be done through a licensed waste disposal company.
Toxicological Information
While detailed toxicological studies for 4-fluoro-1H-pyrazole are not extensively published in the provided search results, its hazard classification indicates potential health effects.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Harmful if swallowed (Category 4).[2] |
| Skin Irritation | Causes skin irritation (Category 2).[2] |
| Eye Irritation | Causes serious eye damage/irritation (Category 1/2A).[2] |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[7] |
Experimental Workflow: Safe Handling of 4-fluoro-1H-pyrazole
The following diagram illustrates a generalized workflow for the safe handling of 4-fluoro-1H-pyrazole in a research setting.
Caption: Workflow for Safe Handling of 4-fluoro-1H-pyrazole.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [chemicalbook.com]
- 4. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]
- 5. 4-Fluoro-1H-pyrazole CAS 35277-02-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India [ottokemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Synthesis of 4-fluoro-1H-pyrazole: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 4-fluoro-1H-pyrazole from Pyrazole
This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to various synthetic strategies.
Introduction
The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. 4-fluoro-1H-pyrazole, in particular, is a key intermediate in the synthesis of a range of bioactive compounds. This guide details several methods for its preparation from pyrazole, with a focus on direct electrophilic fluorination, a modern and efficient approach.
Synthetic Strategies Overview
The synthesis of 4-fluoro-1H-pyrazole from pyrazole can be achieved through several pathways. The most prominent methods include:
-
Direct Electrophilic Fluorination: This approach involves the direct introduction of a fluorine atom onto the pyrazole ring using an electrophilic fluorinating agent. Reagents such as Selectfluor® are commonly employed.[1][2][3]
-
Synthesis from Fluorinated Precursors: This strategy relies on constructing the pyrazole ring from starting materials that already contain a fluorine atom.
-
Diazotization-Fluorination (Balz-Schiemann type reaction): A classical method that involves the conversion of 4-aminopyrazole to the target compound via a diazonium salt intermediate.[4] This method has seen limited success with pyrazole substrates, often resulting in low overall yields.[2]
-
Halogen Exchange: This method involves a nucleophilic substitution of a halogen (typically bromine or chlorine) at the 4-position with a fluoride ion. Similar to the Balz-Schiemann reaction, this approach has had limited success in the synthesis of fluoropyrazoles.[2][4]
This document will primarily focus on the direct electrophilic fluorination method due to its efficiency and milder reaction conditions.
Method 1: Direct Electrophilic Fluorination using Selectfluor®
Direct C-H fluorination of pyrazole at the 4-position is a highly effective method. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent for this transformation due to its stability and ease of handling.[1][5] The reaction is typically carried out in a suitable solvent, and microwave irradiation can be employed to accelerate the reaction.[3]
Quantitative Data Summary
| Entry | Reactant | Fluorinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | Pyrazole | Selectfluor® | Acetonitrile | 65°C, 1 hour | Not specified | [6] |
| 2 | Substituted Pyrazoles | Selectfluor® | Acetonitrile | Microwave (6 x 5 min cycles) | 13 - 75 |
Experimental Protocol
Materials:
-
Pyrazole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃)
-
Methyl-tert-butyl-ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure: [6]
-
To a 50 mL glass reactor charged with pyrazole (1 g), add acetonitrile (15 mL).
-
Add Selectfluor® (1.04 g) to the stirred solution.
-
Heat the reaction mixture to 65°C and maintain for 1 hour.
-
For reactions involving substituted pyrazoles, microwave irradiation (1450 W, 10% power) for a total of 30 minutes (6 cycles of 5 minutes each) can be utilized.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
The reaction mixture can be worked up by partitioning between an organic solvent (e.g., MTBE) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any acid formed and to remove unreacted starting materials and by-products.
-
The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude 4-fluoro-1H-pyrazole can be achieved by column chromatography on silica gel or by distillation.
Expected Outcome:
The reaction is expected to yield 4-fluoro-1H-pyrazole. The yield can vary depending on the specific pyrazole substrate and reaction conditions, with reported yields for substituted pyrazoles ranging from 13% to 75%.
Visualization of Experimental Workflow
Caption: Workflow for the direct fluorination of pyrazole.
Method 2: Synthesis from Fluorinated Precursors
An alternative route involves the cyclization of a fluorine-containing precursor with a hydrazine. This method is advantageous when the required fluorinated starting material is readily available.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |
| 1 | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine | 40% Aqueous Ethanol | 55°C, 30 min | 77 | [7] |
Experimental Protocol
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine hydrate or hydrazine dihydrochloride
-
40% (V/V) aqueous ethanol solution
-
Saturated aqueous sodium bicarbonate
-
Ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure: [7]
-
Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution in a round-bottom flask.
-
Add hydrazine (or hydrazine dihydrochloride) (0.043 mol) to the solution.
-
Heat the reaction mixture to 55°C and maintain for 30 minutes.
-
After cooling the reaction mixture to room temperature, adjust the pH to 9 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the final product.
Expected Outcome:
This protocol is reported to produce 4-fluoro-1H-pyrazole in a 77% yield.[7]
Visualization of Reaction Pathway
Caption: Reaction pathway for synthesis from a precursor.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Hydrazine is toxic and corrosive. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-fluoro-1H-pyrazole can be successfully achieved through direct electrophilic fluorination of pyrazole using Selectfluor®, offering a straightforward and efficient method. For instances where fluorinated precursors are accessible, cyclization with hydrazine presents a high-yielding alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols provided herein offer a solid foundation for researchers to produce this valuable fluorinated heterocycle.
References
- 1. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 7. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
detailed protocol for 4-fluoro-1H-pyrazole synthesis
Application Note: Synthesis of 4-fluoro-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols for two common synthetic routes to 4-fluoro-1H-pyrazole: cyclization of a fluorinated precursor and direct fluorination of pyrazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis methods described.
| Parameter | Method 1: Cyclization | Method 2: Direct Fluorination |
| Starting Materials | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine dihydrochloride | Pyrazole, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) |
| Solvent | 40% (V/V) aqueous Ethanol | Acetonitrile |
| Reaction Temperature | 55 °C[1][2] | 65 °C[3] |
| Reaction Time | 30 minutes[1][2] | 1 hour (initial), then portion-wise addition over 8 hours[3] |
| Yield | 77% (isolated)[1] | 59.08% (by GC analysis)[3] |
| Product Purity | Not specified, obtained as yellow oil[1] | Not specified |
Experimental Protocols
Method 1: Synthesis via Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
This protocol describes the synthesis of 4-fluoro-1H-pyrazole through the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[1][2]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol)
-
Hydrazine dihydrochloride (4.48 g, 0.043 mol)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) and 100 mL of a 40% (V/V) aqueous ethanol solution.
-
Add hydrazine dihydrochloride (4.48 g, 0.043 mol) to the solution.[1]
-
Heat the reaction mixture to 55 °C and maintain for 30 minutes with stirring.[1][2]
-
After 30 minutes, cool the reaction mixture to room temperature.
-
Basify the mixture to a pH of 9 by adding a saturated aqueous solution of sodium bicarbonate.[1][2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation under reduced pressure.
-
The resulting product is 3.6 g of 4-fluoro-1H-pyrazole as a yellow oil (77% yield).[1]
Method 2: Synthesis via Direct Fluorination of Pyrazole
This protocol outlines the synthesis of 4-fluoro-1H-pyrazole by the direct electrophilic fluorination of pyrazole using Selectfluor™.[3]
Materials:
-
Pyrazole (1 g)
-
Acetonitrile (15 mL)[3]
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) (initial: 1.04 g; total additions: 4.16 g)[3]
-
Sodium bicarbonate (NaHCO₃) (total: 0.96 g)[3]
-
Methyl-tert-butyl-ether (MTBE) for extraction
Equipment:
-
Glass reactor or round-bottom flask
-
Heating mantle with stirrer
-
Apparatus for portion-wise solid addition
Procedure:
-
Charge a 50 mL glass reactor with pyrazole (1 g) and acetonitrile (15 mL).[3]
-
Add 1.04 g of Selectfluor™ to the mixture.
-
Stir the mixture and heat to 65 °C for 1 hour.[3]
-
After 1 hour, begin the portion-wise addition of Selectfluor™ and sodium bicarbonate. Add 1.04 g of Selectfluor™ and 0.24 g of NaHCO₃ every 2 hours for a total of four additions. Maintain the pH between 6-7.[3]
-
After the final addition, continue stirring at 65 °C. Monitor the reaction progress by GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-fluoro-1H-pyrazole, can be extracted from the reaction mixture using methyl-tert-butyl-ether (MTBE).[3]
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the experimental workflows for the two synthesis protocols.
Caption: Workflow for the synthesis of 4-fluoro-1H-pyrazole via cyclization.
Caption: Workflow for the synthesis of 4-fluoro-1H-pyrazole via direct fluorination.
References
Application Notes and Protocols: Electrophilic Fluorination of 1H-Pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry.[1] Fluorinated pyrazoles, in particular, are privileged structures found in numerous marketed drugs and clinical candidates, valued for their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] Electrophilic fluorination has emerged as a key strategy for the late-stage introduction of fluorine onto the pyrazole ring, offering direct access to valuable 4-fluoro and 5-fluoro derivatives.[3][4] This document provides detailed application notes and experimental protocols for the electrophilic fluorination of 1H-pyrazoles using common reagents.
Application Notes
Overview of Electrophilic Fluorinating Agents
The most widely used electrophilic fluorinating agents are N-F reagents, which are generally stable, safe to handle, and commercially available.[5] For pyrazole fluorination, two reagents are predominantly employed:
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly reactive, user-friendly, and non-volatile crystalline solid.[6] It is effective for fluorinating a broad range of substrates, including electron-rich heterocyclic systems like pyrazoles.[3][7]
-
N-Fluorobenzenesulfonimide (NFSI): This reagent is a neutral, crystalline solid that is milder than Selectfluor® but highly effective for fluorinating a wide variety of compounds.[8][9] It is often used for the fluorination of carbanions and in metal-catalyzed C-H fluorination reactions.[9][10]
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | High | Moderate to High |
| Form | Crystalline solid | Crystalline solid |
| Handling | Air and moisture stable, non-volatile[6] | Bench-stable, easy to handle[9] |
| Solubility | Soluble in polar solvents (e.g., Acetonitrile) | Soluble in many organic solvents |
| Primary Use Case | Direct electrophilic aromatic substitution | Fluorination of (hetero)aromatic C-H bonds, often with a catalyst or pre-activation[9][10] |
Regioselectivity in Pyrazole Fluorination
The regiochemical outcome of the fluorination is highly dependent on the reaction mechanism.
-
C4-Fluorination (Electrophilic Aromatic Substitution): The pyrazole ring is an electron-rich heterocycle. In a typical electrophilic aromatic substitution (SEAr) mechanism, the C4 position is the most nucleophilic and electronically favored site for attack by an electrophile.[3][11] Therefore, direct fluorination of 1H-pyrazoles with reagents like Selectfluor® almost exclusively yields the 4-fluoropyrazole isomer.[3] The reaction proceeds through a cationic intermediate (sigma complex) which then loses a proton to restore aromaticity.
-
C5-Fluorination (Directed Deprotonation-Fluorination): To achieve fluorination at the C5 position, a different strategy is required. This involves a one-pot, two-step process where the pyrazole is first deprotonated at the C5 position using a strong base (e.g., n-butyllithium).[10] The resulting C5-lithiated pyrazole is a potent nucleophile that is then quenched with an electrophilic fluorine source like NFSI to selectively install the fluorine atom at the C5 position.[4][10]
Caption: Logical workflow for achieving C4 vs. C5 fluorination.
Reaction Parameters and Substrate Scope
The efficiency of electrophilic fluorination is influenced by several factors:
-
Substituents: Electron-donating groups on the pyrazole ring activate it towards electrophilic attack and generally lead to higher yields. Conversely, pyrazoles bearing multiple electron-withdrawing groups (e.g., CF₃, CO₂Me) are deactivated and may not react.[3]
-
Solvent: Acetonitrile (MeCN) is a common solvent for reactions with Selectfluor®.[3]
-
Temperature: Reactions can be performed at room temperature, but heating (conventional or microwave) is often used to increase the reaction rate and improve yields.[12] Microwave-assisted fluorination can significantly reduce reaction times from hours to minutes.
Experimental Protocols
Protocol 1: General Procedure for C4-Fluorination using Selectfluor®
This protocol describes the direct electrophilic fluorination of a substituted 1H-pyrazole at the C4 position.
Materials:
-
Substituted 1H-pyrazole (1.0 equiv)
-
Selectfluor® (1.1 - 2.0 equiv)[3]
-
Acetonitrile (MeCN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
Caption: Experimental workflow for C4-fluorination of pyrazole.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the 1H-pyrazole substrate (1.0 equiv) and anhydrous acetonitrile (approx. 0.1 M solution).
-
Stir the solution at room temperature and add Selectfluor® (1.1 equiv) portion-wise over 5-10 minutes.
-
Heat the reaction mixture to an appropriate temperature (e.g., 65-90 °C) and stir for 1-24 hours.[3][12] The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-fluoropyrazole.
Table 2: Representative Examples of C4-Fluorination with Selectfluor®
| Entry | Pyrazole Substrate | Equivalents of Selectfluor® | Conditions | Yield (%) | Reference |
| 1 | 1H-Pyrazole | 1.0 | MeCN, 65 °C, 1 h | Not specified | [12] |
| 2 | 3,5-Diphenyl-1H-pyrazole | 1.0 | MeCN, MW, 90 °C, 15 min | 45-60% | [3][7] |
| 3 | 4-Methyl-3,5-diphenyl-1H-pyrazole | 1.0 | MeCN, reflux | 77% | [7] |
| 4 | 1-Aryl-3,5-substituted pyrazoles | 1.1 | MeCN, MW, 0.5 h | 13-75% | |
| 5 | 3,5-Disubstituted pyrazoles with acetals | 1.5 | MeCN, reflux, 24 h | up to 67% | [13] |
Protocol 2: General Procedure for C5-Fluorination via Lithiation and NFSI
This protocol describes the selective synthesis of 5-fluoropyrazoles from N-substituted pyrazoles.
Materials:
-
N-substituted 1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or EtOAc
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Add the N-substituted pyrazole (1.0 equiv) to an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF.
-
Transfer the NFSI solution to the flask containing the lithiated pyrazole via cannula or syringe, keeping the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-fluoropyrazole.[10]
Note: This procedure is highly sensitive to air and moisture. Proper inert atmosphere techniques are critical for success.
Caption: Mechanism of electrophilic substitution at the C4 position.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor™ [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. brynmawr.edu [brynmawr.edu]
- 9. researchgate.net [researchgate.net]
- 10. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 13. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pyrazole Fluorination using Selectfluor™
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorination of pyrazoles using Selectfluor™ (F-TEDA-BF₄), a widely used electrophilic fluorinating agent. The introduction of fluorine atoms into pyrazole scaffolds is a critical strategy in medicinal chemistry and drug development, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document outlines the reaction mechanism, experimental protocols, and quantitative data to facilitate the efficient synthesis of fluorinated pyrazoles.
Introduction to Pyrazole Fluorination with Selectfluor™
The direct C-H fluorination of pyrazoles with Selectfluor™ is an effective method for the regioselective introduction of a fluorine atom, primarily at the C-4 position of the pyrazole ring.[1][2] This electrophilic aromatic substitution reaction is influenced by the electronic nature of the substituents on the pyrazole core, with electron-donating groups generally leading to higher yields. The reaction can be performed under conventional heating or, more efficiently, with microwave irradiation, which dramatically reduces reaction times.[1]
Reaction Mechanism
The fluorination of pyrazoles with Selectfluor™ proceeds via an electrophilic aromatic substitution pathway. The electron-rich pyrazole ring attacks the electrophilic fluorine atom of Selectfluor™, leading to the formation of a sigma complex (a cationic intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-fluoropyrazole product. While the precise mechanism of Selectfluor™'s fluorinating action can be complex and substrate-dependent, this general pathway is widely accepted for aromatic systems.[1] In some instances, particularly with highly activated substrates, over-fluorination can occur, leading to the formation of 4,4-difluorinated products.[1][3]
Caption: Proposed mechanism for the electrophilic fluorination of pyrazoles.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the quantitative data for the fluorination of various pyrazole substrates with Selectfluor™, highlighting the impact of substituents and reaction conditions on product yields.
Table 1: Microwave-Assisted Fluorination of 1-Aryl-3,5-disubstituted Pyrazoles[2]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Ph | Me | Me | 4-Fluoro-1-phenyl-3,5-dimethylpyrazole | 60 |
| 2 | 4-MeO-Ph | Me | Me | 4-Fluoro-1-(4-methoxyphenyl)-3,5-dimethylpyrazole | 75 |
| 3 | 4-Cl-Ph | Me | Me | 4-Fluoro-1-(4-chlorophenyl)-3,5-dimethylpyrazole | 55 |
| 4 | Ph | Ph | Ph | 4-Fluoro-1,3,5-triphenylpyrazole | 48 |
| 5 | Ph | Me | CF₃ | 4-Fluoro-1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 13 |
Reaction Conditions: Pyrazole (1 mmol), Selectfluor™ (1.2 mmol), MeCN (5 mL), Microwave irradiation (6 x 5 min cycles, 1450 W at 10% power).
Table 2: Conventional Heating Fluorination of Various Pyrazoles[1]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | Ph | Ph | 4-Fluoro-3,5-diphenyl-1H-pyrazole | 45 |
| 2 | Ph | Me | Ph | 4-Fluoro-1-phenyl-3-methyl-5-phenylpyrazole | 53 |
| 3 | H | t-Bu | t-Bu | 4-Fluoro-3,5-di-tert-butyl-1H-pyrazole | 67 |
| 4 | H | Me | Me | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 35 |
Reaction Conditions: Pyrazole (1 mmol), Selectfluor™ (1.2 mmol), MeCN (10 mL), Reflux, 6-7 hours.
Experimental Protocols
The following protocols provide detailed methodologies for the fluorination of pyrazoles using Selectfluor™ under both microwave-assisted and conventional heating conditions.
General Experimental Workflow
Caption: General workflow for pyrazole fluorination with Selectfluor™.
Protocol 1: Microwave-Assisted Fluorination of 1-Phenyl-3,5-dimethylpyrazole[2]
Materials:
-
1-Phenyl-3,5-dimethylpyrazole (172 mg, 1.0 mmol)
-
Selectfluor™ (425 mg, 1.2 mmol)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Microwave vial (10 mL) with a stir bar
-
Standard laboratory glassware for work-up and purification
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 1-phenyl-3,5-dimethylpyrazole (172 mg, 1.0 mmol) and Selectfluor™ (425 mg, 1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture for a total of 30 minutes, programmed as 6 cycles of 5 minutes each, at a power of 1450 W (operating at 10% power).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-1-phenyl-3,5-dimethylpyrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Conventional Heating Fluorination of 3,5-Diphenyl-1H-pyrazole[1]
Materials:
-
3,5-Diphenyl-1H-pyrazole (220 mg, 1.0 mmol)
-
Selectfluor™ (425 mg, 1.2 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Round-bottom flask (50 mL) with a stir bar and condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diphenyl-1H-pyrazole (220 mg, 1.0 mmol) and Selectfluor™ (425 mg, 1.2 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield 4-fluoro-3,5-diphenyl-1H-pyrazole.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Safety and Handling
Selectfluor™ is a stable, non-volatile solid, making it safer to handle than gaseous fluorinating agents. However, it is a strong oxidizing agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all reactions in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Troubleshooting
-
Low Yields:
-
Ensure the pyrazole substrate is sufficiently activated. Deactivated pyrazoles may require longer reaction times, higher temperatures, or may not be suitable for this reaction.
-
Check the quality of Selectfluor™ and the solvent. Anhydrous conditions are generally recommended.
-
For microwave-assisted reactions, optimize the power and time settings.
-
-
Formation of Byproducts:
-
Over-fluorination to form 4,4-difluoropyrazoles can occur, especially with electron-rich substrates or an excess of Selectfluor™.[1][3] Use a stoichiometric amount or a slight excess of the fluorinating agent.
-
Tar formation can be an issue, particularly with substrates sensitive to oxidation.[1] Careful control of reaction temperature and time can minimize this.
-
-
Difficult Purification:
-
The fluorinated product may have similar polarity to the starting material. Careful optimization of the eluent system for column chromatography is necessary.[1]
-
By following these application notes and protocols, researchers can effectively utilize Selectfluor™ for the synthesis of a wide range of fluorinated pyrazoles, which are valuable building blocks for the development of new pharmaceuticals and agrochemicals.
References
Application Notes and Protocols: Synthesis of 4-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 4-Fluoro-1H-pyrazole, a key building block, is utilized in the synthesis of a variety of pharmaceutically active compounds, including selective androgen receptor degraders (SARDs) and other therapeutic agents.[2][3]
These application notes provide detailed protocols and reaction mechanisms for two primary synthetic routes to 4-fluoro-1H-pyrazole: the cyclocondensation of a fluorinated precursor with hydrazine and the direct electrophilic fluorination of the pyrazole core.
I. Synthesis via Cyclocondensation of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
This widely used method involves the reaction of a pre-fluorinated three-carbon building block with hydrazine, which acts as the dinucleophile to form the pyrazole ring. The reaction is a classic example of a (3+2) cyclocondensation.[4][5]
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the aldehyde carbon of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic 4-fluoro-1H-pyrazole ring.
Caption: Reaction mechanism for 4-fluoro-1H-pyrazole formation via cyclocondensation.
Experimental Protocol
The following protocol is adapted from established literature procedures.[6][7]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq)
-
Hydrazine dihydrochloride or hydrate (1.0 eq)
-
Ethanol/Water solution (e.g., 40% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in a 40% (v/v) aqueous ethanol solution in a round-bottom flask.
-
Add hydrazine (or its salt) to the solution portion-wise while stirring.
-
Heat the reaction mixture to 55 °C and maintain for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Adjust the pH of the solution to ~9 using a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the product, if necessary, via distillation or column chromatography.
Quantitative Data
| Starting Material | Reagent | Solvent | Temp. | Time | Yield | Reference |
| (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine | 40% aq. EtOH | 55 °C | 30 min | 77% | [6][7] |
II. Synthesis via Electrophilic Fluorination of 1H-Pyrazole
Direct fluorination of the pyrazole ring offers an alternative, often "late-stage" approach. This method relies on a potent electrophilic fluorinating agent, such as Selectfluor®, to substitute a hydrogen atom at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.[8][9]
Reaction Mechanism
The mechanism is a typical electrophilic aromatic substitution. The π-system of the pyrazole ring attacks the electrophilic fluorine atom of the F-TEDA complex (Selectfluor®). This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation at the C4 position by a weak base restores the aromaticity of the ring, yielding 4-fluoro-1H-pyrazole.
Caption: Mechanism of direct electrophilic fluorination of pyrazole using Selectfluor®.
Experimental Protocol
The following is a general protocol based on methods for the electrophilic fluorination of pyrazoles.[3][9][10] Microwave irradiation can be employed to significantly reduce reaction times.[9]
Materials:
-
1H-Pyrazole (1.0 eq)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.0-1.2 eq)
-
Acetonitrile (MeCN) or other suitable polar aprotic solvent
-
Sodium bicarbonate (NaHCO₃) (optional, as a base)
Procedure:
-
In a reaction vessel (suitable for conventional heating or microwave irradiation), dissolve 1H-pyrazole in acetonitrile.
-
Add Selectfluor® to the solution. If required, a mild base like NaHCO₃ can be added.
-
Heat the reaction mixture. Typical conditions can range from 50-80 °C.[3] If using microwave heating, cycles of 5 minutes at a controlled power level can be effective.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove any insoluble byproducts (e.g., the TEDA salt).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to isolate the 4-fluoro-1H-pyrazole product.
Quantitative Data
| Substrate | Fluorinating Agent | Solvent | Conditions | Yield | Reference |
| 1-Aryl-3,5-substituted pyrazoles | Selectfluor® | MeCN | Microwave, 30 min | up to 60% | [9] |
| 3,5-Disubstituted pyrazoles | Selectfluor® | MeCN | Reflux | up to 67% | [10] |
| 1H-Pyrazole | Selectfluor® | MeCN | 50-80 °C | Not specified | [3] |
III. Synthetic Route Selection Workflow
Choosing the appropriate synthetic strategy depends on factors such as the availability of starting materials, desired scale, and the presence of other functional groups on the pyrazole core.
Caption: Decision workflow for selecting a synthetic route to 4-fluoro-1H-pyrazole.
Conclusion
Both the cyclocondensation and direct fluorination methods provide reliable access to 4-fluoro-1H-pyrazole. The cyclocondensation route is often high-yielding and builds the ring with the fluorine atom already in place. The direct fluorination approach is advantageous for late-stage functionalization and for creating libraries of analogues from a common pyrazole precursor. The choice of method should be guided by the specific requirements of the research or development program, including starting material availability, scalability, and overall synthetic strategy.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Fluoro-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-1H-pyrazole as a key building block in modern medicinal chemistry, with a particular focus on the development of targeted kinase inhibitors. This document includes detailed experimental protocols for the synthesis of 4-fluoro-1H-pyrazole derivatives and their subsequent biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to 4-Fluoro-1H-pyrazole in Drug Discovery
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The 4-fluoro-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[2] Its unique electronic properties make it a valuable component in the design of molecules targeting various enzymes and receptors.[2] Notably, this scaffold is a key component of several kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
Applications in Kinase Inhibitor Development
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 4-fluoro-1H-pyrazole moiety has been successfully incorporated into potent and selective inhibitors of several important kinase families.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[5][6] Several potent JAK inhibitors incorporating a pyrazole core have been developed. While not all contain the specific 4-fluoro-1H-pyrazole moiety, the principles of their design and evaluation are highly relevant. For instance, a series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3.[5]
Table 1: In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAKs [5]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | - | - | - |
Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the source, but it showed selective cytotoxicity at submicromolar levels against HEL (IC₅₀: 0.35 μM) and K562 (IC₅₀: 0.37 μM) cell lines, which are known to have activated JAK/STAT signaling.[5]
RET Kinase Inhibitors
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its activating mutations and fusions are oncogenic drivers in various cancers.[7] Pralsetinib (Gavreto®), an FDA-approved potent and selective RET inhibitor, is a prime example of a drug synthesized from a 4-fluoro-1H-pyrazole starting material.[8][9]
Table 2: In Vitro Activity of Pralsetinib against RET Kinase [7]
| Assay | IC₅₀ (nM) |
| Biochemical RET Kinase Assay | Data not explicitly provided in the search results, but described as highly potent |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase, and its chromosomal rearrangements lead to fusion proteins with constitutive kinase activity, driving several cancers.[10] Pyrazolone-based ALK inhibitors have been developed, highlighting the versatility of the pyrazole scaffold in targeting this important oncoprotein.[11]
Experimental Protocols
Synthesis of 4-Fluoro-1H-pyrazole Derivatives
Protocol 1: Synthesis of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one (A Key Intermediate for Pralsetinib) [8]
Materials:
-
4-Fluoro-1H-pyrazole
-
2-Bromo-5-acetylpyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 4-fluoro-1H-pyrazole (1.0 eq) and potassium carbonate (2.3 eq) in a sealed tube.
-
Add N,N-dimethylformamide and stir the mixture for 10 minutes.
-
Add 2-bromo-5-acetylpyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction at a specified temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay (General TR-FRET Method) [12]
Materials:
-
Kinase of interest (e.g., JAK1, RET)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (e.g., 4-fluoro-1H-pyrazole derivative) dissolved in DMSO
-
Kinase buffer
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in kinase buffer to the desired final assay concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key signaling pathways targeted by 4-fluoro-1H-pyrazole-based inhibitors and a general workflow for their evaluation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a 4-fluoro-1H-pyrazole-based JAK inhibitor.
Caption: The MAPK/ERK signaling pathway activated by receptor tyrosine kinases and inhibited by 4-fluoro-1H-pyrazole-based inhibitors.
Caption: A general experimental workflow for the development of kinase inhibitors from a 4-fluoro-1H-pyrazole starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Cas No. 35277-02-2, 4-Fluoro-1H-pyrazole - Buy Cas No. 35277-02-2, Pralsetinib intermediate, Pralsetinib Synthesis Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 10. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Fluoro-1H-pyrazole as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. The introduction of a fluorine atom at the 4-position of the pyrazole ring can modulate the compound's acidity, basicity, metabolic stability, and binding interactions with biological targets. These characteristics make 4-fluoro-1H-pyrazole an invaluable building block for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the utilization of 4-fluoro-1H-pyrazole in the development of pharmaceuticals, with a focus on its application in kinase inhibitors and selective androgen receptor degraders (SARDs).
Key Applications in Drug Discovery
The 4-fluoro-1H-pyrazole moiety has been successfully incorporated into a range of biologically active molecules, demonstrating its versatility as a pharmacophore. Two prominent areas of application include:
-
Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The addition of a fluorine atom can enhance binding affinity and selectivity. Notably, 4-amino-1H-pyrazole derivatives have shown potent inhibitory activity against Janus kinases (JAKs), a family of tyrosine kinases involved in inflammatory and immune responses.
-
Selective Androgen Receptor Degraders (SARDs): SARDs are an emerging class of therapeutics for the treatment of prostate cancer.[1] The 4-fluoro-1H-pyrazole core has been identified as a key structural element in several patented SARDs, highlighting its importance in the development of next-generation androgen receptor-targeting therapies.[1]
Data Presentation: Biological Activity of 4-Fluoro-1H-pyrazole Derivatives
The following table summarizes the in vitro biological activity of representative pharmaceutical compounds incorporating the 4-fluoro-1H-pyrazole scaffold.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 3f | JAK1 | Kinase Inhibition | 3.4 | - | [2] |
| JAK2 | Kinase Inhibition | 2.2 | - | [2] | |
| JAK3 | Kinase Inhibition | 3.5 | - | [2] | |
| 11b | JAK1 | Kinase Inhibition | <20 | - | [2] |
| JAK2 | Kinase Inhibition | <20 | - | [2] | |
| JAK3 | Kinase Inhibition | <20 | - | [2] | |
| 3f | PC-3 (Prostate Cancer) | Cytotoxicity | µM range | PC-3 | [2] |
| HEL (Erythroleukemia) | Cytotoxicity | µM range | HEL | [2] | |
| K562 (Myelogenous Leukemia) | Cytotoxicity | µM range | K562 | [2] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | µM range | MCF-7 | [2] | |
| MOLT4 (T-cell Leukemia) | Cytotoxicity | µM range | MOLT4 | [2] | |
| 11b | HEL (Erythroleukemia) | Cytotoxicity | 350 | HEL | [2] |
| K562 (Myelogenous Leukemia) | Cytotoxicity | 370 | K562 | [2] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole via Electrophilic Fluorination
This protocol describes a highly efficient, one-step synthesis of 4-fluoro-1H-pyrazole from 1H-pyrazole using an electrophilic fluorinating agent.[1]
Materials:
-
1H-Pyrazole
-
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Methyl-tert-butyl-ether (MTBE)
-
50 mL glass reactor with magnetic stirrer and heating capabilities
-
Standard glassware for extraction and purification
Procedure:
-
Charge the 50 mL glass reactor with 1 g of 1H-pyrazole and 15 mL of acetonitrile.
-
Add 1.04 g of Selectfluor™ to the mixture.
-
Stir the mixture and heat to 65°C for 1 hour.
-
Over a period of 8 hours, add 4.16 g of Selectfluor™ and 0.96 g of NaHCO₃ in four equal portions every 2 hours, maintaining the pH between 6 and 7.
-
After the final addition, continue stirring at 65°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product from the reaction mixture using MTBE.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-1H-pyrazole.
Protocol 2: Synthesis of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
This protocol outlines a general procedure for the synthesis of 4-amino-(1H)-pyrazole derivatives, which have shown potent JAK inhibitory activity.[2]
Materials:
-
Substituted 4-nitro-1H-pyrazole
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol or Ethanol
-
Appropriate aryl halide or other coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, DMF)
Procedure:
-
Reduction of the nitro group:
-
Dissolve the substituted 4-nitro-1H-pyrazole in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Either add hydrazine hydrate dropwise at room temperature or subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 4-amino-1H-pyrazole intermediate.
-
-
Cross-coupling reaction:
-
To a solution of the 4-amino-1H-pyrazole intermediate and the appropriate aryl halide in a suitable solvent (e.g., dioxane), add the palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-(1H)-pyrazole derivative.
-
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the inhibitory activity of compounds against a specific kinase, such as JAKs, using a luminescence-based assay that measures ATP consumption.[3][4]
Materials:
-
Recombinant kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.[5][6]
Materials:
-
Cancer cell line of interest (e.g., PC-3, HEL, K562)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of 4-fluoro-1H-pyrazole-based inhibitors.
Experimental Workflow
Caption: A generalized workflow for the development of pharmaceuticals using 4-fluoro-1H-pyrazole as a building block.
References
- 1. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
The Strategic Role of 4-Fluoro-1H-pyrazole in the Synthesis of Advanced Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine into agrochemicals has become a pivotal strategy for enhancing their efficacy, metabolic stability, and overall performance. The 4-fluoro-1H-pyrazole scaffold, in particular, has emerged as a valuable building block in the synthesis of a new generation of fungicides and insecticides. Its unique electronic properties contribute to improved binding affinities with target enzymes and receptors in pests and pathogens. This document provides a detailed overview of the application of 4-fluoro-1H-pyrazole in agrochemical synthesis, including experimental protocols and quantitative data to support further research and development.
I. Significance of Fluorination in Pyrazole-Based Agrochemicals
The introduction of a fluorine atom at the 4-position of the pyrazole ring significantly influences the molecule's physicochemical properties.[1][2] This strategic fluorination can lead to:
-
Enhanced Biological Activity: The high electronegativity of fluorine can alter the electron distribution of the pyrazole ring, leading to stronger interactions with biological targets.[3][4]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in target organisms and the environment.[3][4]
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, facilitating its transport across biological membranes to reach the site of action.[1]
II. Applications in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of fungicides derived from fluorinated pyrazoles are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.
Mechanism of Action: SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase). This blockage of the electron transport chain prevents ATP production, ultimately leading to fungal cell death.[1][5] Many commercial fungicides, such as Bixafen, Isopyrazam, Sedaxane, and Fluxapyroxad, are based on a difluoromethyl-substituted pyrazole core, highlighting the importance of fluorination in this class of compounds.[1]
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The following table summarizes the fungicidal activity of various pyrazole derivatives against different plant pathogens.
| Compound | Pathogen | EC50 (µg/mL) | Reference |
| Compound 26 (containing a p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | [6] |
| Rhizoctonia solani | 2.182 | [6] | |
| Valsa mali | 1.787 | [6] | |
| Thanatephorus cucumeris | 1.638 | [6] | |
| Fusarium oxysporum | 6.986 | [6] | |
| Fusarium graminearum | 6.043 | [6] | |
| Bixafen (commercial fungicide) | Rhizoctonia solani | 0.34 | [7] |
| Fluconazole (commercial fungicide) | Rhizoctonia solani | 12.29 | [7] |
| Compound 10d | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [8] |
| Compound 10e | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [8] |
III. Applications in Insecticide Synthesis
Fluorinated pyrazole derivatives have also demonstrated significant potential as insecticides.
Quantitative Data: Insecticidal and Acaricidal Activity
The following table presents the insecticidal and acaricidal activity of selected pyrazole-based compounds.
| Compound | Pest | LC50 (µg/mL) | Reference |
| Schiff base pyrazole 3f | Termites | 0.001 | [9] |
| Schiff base pyrazole 3d | Termites | 0.006 | [9] |
| Fipronil (reference drug) | Termites | 0.038 | [9] |
| Pyrazole derivative 6h | Locusts | 47.68 | [9] |
| Fipronil (reference drug) | Locusts | 63.09 | [9] |
| Compound II-a-14 | Tetranychus cinnabarinus | 61.1% inhibition at 200 µg/mL | [10] |
IV. Experimental Protocols
A. Synthesis of 4-Fluoro-1H-pyrazole
This protocol describes the synthesis of the core intermediate, 4-fluoro-1H-pyrazole.
Reaction Scheme:
Caption: Synthesis of 4-Fluoro-1H-pyrazole.
Materials and Reagents:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine dihydrochloride
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (4.48 g, 0.043 mol).[11]
-
Heat the reaction mixture to 55 °C and maintain for 30 minutes.[11][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 9 using a saturated aqueous sodium bicarbonate solution.[11][12]
-
Extract the aqueous layer with ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[11][12]
-
Remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (Yield: 77%).[11][12]
B. General Protocol for the Synthesis of Pyrazole-Amide Derivatives
This protocol outlines a general procedure for synthesizing pyrazole-amide fungicides.
Workflow:
Caption: General workflow for pyrazole-amide synthesis.
Materials and Reagents:
-
Substituted pyrazole carboxylic acid (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Amine (e.g., Ammonium hydroxide)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Dissolve the substituted pyrazole carboxylic acid in acetonitrile.
-
Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.[5]
-
Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.[5]
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add the desired amine to the mixture.
-
Maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue.[5]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
V. Conclusion
4-Fluoro-1H-pyrazole is a critical synthon for the development of modern agrochemicals. Its incorporation into fungicides and insecticides has led to the discovery of highly potent and effective crop protection agents. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel pyrazole-based agrochemicals with improved performance characteristics.
References
- 1. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons | MDPI [mdpi.com]
- 11. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
Application Notes and Protocols for 4-fluoro-1H-pyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-fluoro-1H-pyrazole derivatives as potent kinase inhibitors. This document includes summaries of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide researchers in the discovery and development of novel therapeutics. The 4-fluoro-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the design of selective and potent kinase inhibitors targeting a range of diseases, particularly in oncology.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of selected pyrazole-based compounds against various kinases. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development. While the focus is on the 4-fluoro-1H-pyrazole scaffold, data for related pyrazole derivatives are also included to provide a broader context.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | Ki (µM) | Cell Line | GI50 (µM) | Reference |
| 1 | CDK1 | - | - | - | [1] |
| CDK2 | - | A2780 (ovarian) | - | [1] | |
| CDK9 | - | - | - | [1] | |
| 14 | CDK2 | 0.007 | A2780 (ovarian) | - | [1] |
| CDK5 | 0.003 | - | - | [1] | |
| 15 | CDK2 | 0.005 | A2780 (ovarian) | 0.158 | [1] |
| HCT116 (colon) | 0.127 | [1] | |||
| NCI-H460 (lung) | 0.136 | [1] | |||
| SF-268 (CNS) | 0.142 | [1] | |||
| UACC-62 (melanoma) | 0.143 | [1] | |||
| K562 (leukemia) | 0.150 | [1] | |||
| MCF7 (breast) | 0.201 | [1] | |||
| OVCAR-3 (ovarian) | 0.231 | [1] | |||
| PC-3 (prostate) | 0.264 | [1] | |||
| HT29 (colon) | 0.279 | [1] | |||
| SNB-75 (CNS) | 0.312 | [1] | |||
| 786-0 (renal) | 0.402 | [1] | |||
| A498 (renal) | 0.560 | [1] | |||
| AT7519 | CDK14 | - | HCT116 (colon) | 0.132 | [2] |
Note: Compound 1 is a lead compound with the structure 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide. Compounds 14 and 15 are N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives developed from this lead.[1]
Table 2: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3f | JAK1 | 3.4 | [3] |
| JAK2 | 2.2 | [3] | |
| JAK3 | 3.5 | [3] | |
| 11g | JAK2 | 6.5 | [4] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 5h | Aurora-A | 0.78 | MCF-7 (breast) | 0.12 | [5] |
| 5e | Aurora-A | 1.12 | MDA-MB-231 (breast) | 0.63 | [5] |
| P-6 | Aurora-A | 0.11 | HCT 116 (colon) | 0.37 | [6] |
| MCF-7 (breast) | 0.44 | [6] | |||
| 13 | Aurora-A | 0.0386 | NCI-H524 (SCLC) | 0.00336 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of 4-fluoro-1H-pyrazole derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A, JAK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
4-fluoro-1H-pyrazole test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 4-fluoro-1H-pyrazole test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Prepare a kinase/substrate solution by mixing the kinase and its specific substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to all assay wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
4-fluoro-1H-pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) values.
Western Blot for Phospho-Protein Analysis
This protocol is used to determine the effect of a kinase inhibitor on the phosphorylation status of its target and downstream signaling proteins within a cell.
Materials:
-
Cancer cell line of interest
-
4-fluoro-1H-pyrazole test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target of interest, e.g., p-STAT3, STAT3, p-CDK2, CDK2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the 4-fluoro-1H-pyrazole inhibitor for a specified time. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.
-
Signaling Pathways and Experimental Workflows
Diagrams of key signaling pathways and experimental workflows are provided below in the DOT language for visualization.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening and validating 4-fluoro-1H-pyrazole kinase inhibitors.
CDK2 Signaling Pathway in Cancer
Caption: Inhibition of the CDK2 signaling pathway by 4-fluoro-1H-pyrazole derivatives.
JAK2 Signaling Pathway in Myeloproliferative Neoplasms
Caption: Inhibition of the JAK2 signaling pathway by 4-fluoro-1H-pyrazole derivatives.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-1H-pyrazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its incorporation into novel molecules has led to the development of potent antifungal agents, particularly for agricultural applications. This document provides detailed application notes and experimental protocols for the synthesis of antifungal agents incorporating the 4-fluoro-1H-pyrazole moiety, based on recent scientific literature.
Introduction
Fluoro-substituted pyrazoles are a significant class of heterocyclic compounds that have garnered considerable attention in the development of agrochemicals and pharmaceuticals. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. Several commercial fungicides containing a fluorinated pyrazole core, such as bixafen, isopyrazam, and fluxapyroxad, act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. This document focuses on the synthesis and antifungal activity of various derivatives of 4-fluoro-1H-pyrazole.
Key Applications in Antifungal Synthesis
The 4-fluoro-1H-pyrazole core is a versatile building block for creating diverse classes of antifungal compounds. Notable examples include:
-
Fluorinated Pyrazole Aldehydes: These compounds have shown moderate activity against various phytopathogenic fungi.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: This class includes several commercial fungicides and their analogues, which exhibit excellent activity against a broad spectrum of fungi by targeting succinate dehydrogenase.
-
Pyrazole Analogues with Aryl Trifluoromethoxy Groups: These derivatives have demonstrated potent antifungal activity, with some compounds showing efficacy comparable to commercial fungicides like pyraclostrobin.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of representative 4-fluoro-1H-pyrazole derivatives against various phytopathogenic fungi.
Table 1: Antifungal Activity of Fluorinated Pyrazole Aldehydes [1][2]
| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |
| H2 (2-methoxyphenyl derivative) | F. culmorum | 38.62 |
| H7 (2,5-dimethoxyphenyl derivative) | S. sclerotiorum | 42.23 |
| H9 (2-chlorophenyl derivative) | S. sclerotiorum | 43.07 |
| H9 (2-chlorophenyl derivative) | F. culmorum | 46.75 |
Table 2: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides [3][4]
| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |
| 9h | Fusarium moniliforme | >90 |
| 9h | Rhizoctonia solani | >90 |
| 9m | Colletotrichum orbiculare | 85.3 |
| 9m | Rhizoctonia solani | 92.1 |
| 9m | Pythium aphanidermatum | 88.7 |
| 9m | Botrytis cinerea | 81.5 |
| Boscalid (Control) | Colletotrichum orbiculare | 65.2 |
| Boscalid (Control) | Rhizoctonia solani | 78.3 |
| Boscalid (Control) | Pythium aphanidermatum | 75.4 |
| Boscalid (Control) | Botrytis cinerea | 70.1 |
Table 3: Antifungal Activity (EC₅₀ in µM) of Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group [5][6]
| Compound | Fusarium graminearum |
| 1v | 0.0530 |
| Pyraclostrobin (Control) | ~0.05 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 4-fluoro-1H-pyrazole derivatives and their precursors.
Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole[7]
This protocol describes a general procedure for the synthesis of the core 4-fluoro-1H-pyrazole scaffold.
Materials:
-
(Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine dihydrochloride
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution.
-
Add hydrazine dihydrochloride (4.48 g, 0.043 mol) to the solution.
-
Heat the reaction mixture at 55 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the mixture to 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides[3][4]
This protocol outlines the final step in the synthesis of novel pyrazole carboxamide fungicides.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10)
-
Substituted aniline derivative
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the substituted aniline derivative in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Protocol 3: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)[3][5]
This protocol describes a common method for evaluating the antifungal efficacy of synthesized compounds.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Petri dishes (9 cm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
Pour the PDA medium containing the test compound into sterile Petri dishes. A control plate should be prepared with DMSO only.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a fresh fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the mycelial colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony on the control plate and T is the diameter of the mycelial colony on the treated plate.
-
To determine the EC₅₀ value, a series of concentrations of the compound are tested, and the data is analyzed using probit analysis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many pyrazole-based fungicides, particularly the carboxamide derivatives, is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.
Caption: Proposed mechanism of action for pyrazole carboxamide fungicides.
The diagram above illustrates how pyrazole carboxamide fungicides inhibit succinate dehydrogenase, thereby disrupting the electron transport chain and halting ATP production, which is essential for fungal growth and respiration. Molecular docking studies have suggested that these compounds bind to the ubiquinone-binding site of the SDH enzyme complex. For instance, the carbonyl oxygen atom of some active compounds can form hydrogen bonds with amino acid residues like TYR58 and TRP173 of SDH.[3][4]
Experimental and Logical Workflows
The following diagram outlines the typical workflow for the discovery and evaluation of new 4-fluoro-1H-pyrazole-based antifungal agents.
Caption: Workflow for antifungal agent discovery and development.
This workflow begins with the rational design of new molecules, often employing strategies like bioisosterism or scaffold hopping, followed by chemical synthesis and purification. The synthesized compounds are then subjected to in vitro antifungal screening to identify active compounds. For promising candidates, the half-maximal effective concentration (EC₅₀) is determined. The data from these assays are used to establish structure-activity relationships (SAR), which, often aided by computational methods like molecular docking, guide the design of more potent and selective analogues in an iterative process of lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 4-Fluoro-1H-Pyrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrazole is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom at the 4-position of the pyrazole ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive ligand for the synthesis of novel coordination complexes.[1] While the coordination chemistry of pyrazole and its various other derivatives is well-established, the specific use of 4-fluoro-1H-pyrazole as a ligand is an emerging area of research. These application notes provide an overview of the properties of 4-fluoro-1H-pyrazole and generalized protocols for its use in the synthesis of coordination complexes, based on established methods for analogous pyrazole ligands.
Physicochemical Properties of 4-Fluoro-1H-pyrazole
The fluorine substituent influences the structural and electronic characteristics of the pyrazole ring. The crystal structure of 4-fluoro-1H-pyrazole has been determined, revealing key bond lengths and angles that inform its coordination behavior.[2]
Table 1: Selected Crystallographic Data for 4-Fluoro-1H-pyrazole [2]
| Parameter | Molecule 1 (Å) | Molecule 2 (Å) |
|---|---|---|
| N1-N2 | 1.345(2) | 1.344(2) |
| N2-C3 | 1.331(2) | 1.332(2) |
| C3-C4 | 1.381(2) | 1.382(2) |
| C4-C5 | 1.378(2) | 1.377(2) |
| C5-N1 | 1.341(2) | 1.342(2) |
| C4-F1 | 1.353(2) | 1.355(2) |
Data obtained from single-crystal X-ray diffraction at 150 K.
General Coordination Behavior of Pyrazole Ligands
Pyrazole ligands typically coordinate to metal centers through the pyridinic nitrogen atom (N2). The acidity of the N1-H proton allows for deprotonation to form the pyrazolate anion, which can act as a bridging ligand between two or more metal centers. The electronic properties of substituents on the pyrazole ring, such as the electron-withdrawing fluorine atom in 4-fluoro-1H-pyrazole, can modulate the pKa of the N1-H proton and influence the stability and reactivity of the resulting metal complexes.[3]
Potential Applications of 4-Fluoro-1H-pyrazole Coordination Complexes
While specific applications for 4-fluoro-1H-pyrazole complexes are still under exploration, coordination compounds of analogous pyrazole derivatives have shown significant utility in various fields:
-
Catalysis: Pyrazole-containing metal complexes have been employed as catalysts in a range of organic transformations, including transfer hydrogenation reactions.[4] The electronic tuning afforded by the fluorine substituent could lead to catalysts with enhanced activity and selectivity.
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide array of biological activities.[5] Metal complexes of pyrazole-based ligands have been investigated as potential anticancer and antimicrobial agents.[6] The incorporation of fluorine can enhance the pharmacological properties of these complexes.
-
Materials Science: The ability of pyrazole ligands to form diverse supramolecular structures has led to their use in the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic, luminescent, and gas sorption properties.[7]
Experimental Protocols
The following are generalized protocols for the synthesis of 4-fluoro-1H-pyrazole and its coordination complexes. These should be adapted based on the specific metal precursor and desired final product.
Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole
This protocol is based on a reported synthesis of 4-fluoro-1H-pyrazole.[8]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine dihydrochloride
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% (v/v) aqueous ethanol solution.
-
Add hydrazine dihydrochloride (1.0 eq) to the solution.
-
Heat the reaction mixture at 55 °C for 30 minutes.
-
Cool the mixture to room temperature and adjust the pH to 9 with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil.[8]
Protocol 2: General Synthesis of a Palladium(II) Complex with 4-Fluoro-1H-pyrazole
This protocol is a general method adapted from the synthesis of palladium(II) complexes with other pyrazole ligands.[9]
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
4-Fluoro-1H-pyrazole
-
Ethanol
-
Water
Procedure:
-
Prepare an aqueous ethanolic solution of K₂PdCl₄ (1.0 eq).
-
Prepare an aqueous ethanolic solution of 4-fluoro-1H-pyrazole (2.0 eq).
-
Add the ligand solution to the K₂PdCl₄ solution with stirring at water bath temperature. A color change should be observed.
-
Concentrate the resulting solution by heating on a water bath.
-
Cool the solution to room temperature to allow for the precipitation of the complex.
-
Filter the solid, wash with aqueous ethanol, and dry in a desiccator.
Characterization Data of an Analogous Fluorinated Pyrazole Complex
To provide a reference for researchers, the following table includes characterization data for a palladium(II) complex containing a different fluorinated pyrazole ligand.
Table 2: Spectroscopic Data for a Representative Palladium(II)-Fluoropyrazole Complex
| Compound | 1H NMR (δ, ppm) | IR (ν, cm-1) |
|---|---|---|
| [PdCl₂(3,5-bis(trifluoromethyl)pyrazole)₂] | 13.5 (s, 1H, NH), 7.1 (s, 1H, CH) | 3300 (N-H), 1600 (C=N) |
Data is for an analogous complex and should be used for comparative purposes only.
Visualizations
General Coordination of 4-Fluoro-1H-pyrazole
Caption: General coordination of 4-fluoro-1H-pyrazole to a metal center via the N2 atom.
General Synthetic Workflow for Pyrazole-Metal Complexes
Caption: A generalized workflow for the synthesis and characterization of pyrazole-metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 4. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Development of Novel Herbicides Based on the 4-Fluoro-1H-Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel herbicides utilizing the 4-fluoro-1H-pyrazole core structure. This document outlines synthetic methodologies, key biological assays for activity determination, and an analysis of structure-activity relationships. The protocols provided are intended to serve as a foundational framework for researchers in the agrochemical field.
Introduction: The Potential of 4-Fluoro-1H-Pyrazole in Herbicide Discovery
The pyrazole ring is a well-established pharmacophore in the design of agrochemicals, with numerous commercialized products targeting key enzymes in plants.[1][2] The introduction of a fluorine atom at the 4-position of the pyrazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced herbicidal efficacy and improved crop selectivity.[3] Herbicides based on the pyrazole scaffold are known to target crucial plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS), both of which are validated targets for commercial herbicides.[1][4][5]
Key Advantages of the 4-Fluoro-1H-Pyrazole Scaffold:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the 4-position of the pyrazole ring less susceptible to metabolic degradation in plants.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions within the active site of target enzymes, potentially increasing binding affinity and inhibitory potency.
-
Modulation of Physicochemical Properties: The fluorine substituent can alter the acidity of the pyrazole N-H, influencing its ability to act as a hydrogen bond donor or acceptor, which is critical for target engagement.
Synthesis of 4-Fluoro-1H-Pyrazole Derivatives
The synthesis of novel herbicidal candidates based on the 4-fluoro-1H-pyrazole core typically involves the initial synthesis of the core scaffold followed by functionalization.
Synthesis of the 4-Fluoro-1H-Pyrazole Core
A common method for the synthesis of 4-fluoro-1H-pyrazole involves the cyclization of a fluorinated precursor.
Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole
Materials:
-
2-Fluoromalondialdehyde
-
Hydrazine hydrate or a suitable salt thereof
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-fluoromalondialdehyde in a mixture of ethanol and water.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-fluoro-1H-pyrazole.
Synthesis of 4-Fluoro-1H-Pyrazole Carboxamide Derivatives
A promising class of herbicides derived from the 4-fluoro-1H-pyrazole core are the N-aryl carboxamides. These compounds can be synthesized by coupling a carboxylic acid derivative of the pyrazole with various anilines.
Protocol 2: Synthesis of N-Aryl-4-fluoro-1H-pyrazole-5-carboxamides
Materials:
-
4-Fluoro-1H-pyrazole-5-carboxylic acid
-
Substituted anilines
-
Thionyl chloride or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Acid Chloride Formation: To a solution of 4-fluoro-1H-pyrazole-5-carboxylic acid in DCM, add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride at 0 °C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in fresh DCM. In a separate flask, dissolve the desired substituted aniline and triethylamine in DCM. Slowly add the acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-4-fluoro-1H-pyrazole-5-carboxamide.
Biological Evaluation of Herbicidal Activity
The herbicidal potential of newly synthesized 4-fluoro-1H-pyrazole derivatives is assessed through a series of in vitro and in vivo assays.
In Vitro Enzyme Inhibition Assays
Protocol 3: HPPD Enzyme Inhibition Assay [6][7]
This assay determines the ability of the test compounds to inhibit the activity of the HPPD enzyme, a key enzyme in the biosynthesis of plastoquinone and tocopherols.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvic acid (HPPA) substrate
-
Ascorbate
-
Fe(II) sulfate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbate, and Fe(II) sulfate.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.
-
Add the recombinant HPPD enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the HPPA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPPA over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Protocol 4: ALS Enzyme Inhibition Assay [8]
This assay measures the inhibition of acetolactate synthase, the first enzyme in the branched-chain amino acid biosynthesis pathway.
Materials:
-
Partially purified or recombinant ALS enzyme
-
Pyruvate substrate
-
Thiamine pyrophosphate (TPP), MgCl₂, and FAD cofactors
-
Assay buffer (e.g., HEPES or phosphate buffer, pH 7.5)
-
Creatine
-
α-Naphthol
-
NaOH
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare the reaction mixture containing the assay buffer, pyruvate, TPP, MgCl₂, and FAD.
-
Add the test compounds at various concentrations to the wells of a 96-well plate, including a DMSO control.
-
Add the ALS enzyme to each well and incubate.
-
Stop the reaction after a defined time by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol, and incubate to allow for color development (Voges-Proskauer reaction).
-
Measure the absorbance at 530 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values as described for the HPPD assay.
Whole-Plant Greenhouse Bioassays
Protocol 5: Pre-emergence Herbicidal Activity Assay [9][10][11]
This assay evaluates the herbicidal effect of compounds when applied to the soil before weed emergence.
Materials:
-
Seeds of various weed species (e.g., barnyardgrass, velvetleaf, green foxtail)
-
Pots or trays filled with a standardized soil mix
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Laboratory spray chamber
Procedure:
-
Sow a known number of seeds of each weed species into pots or trays.
-
Prepare a series of dilutions of the test compounds to achieve a range of application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).
-
Apply the herbicide solutions uniformly to the soil surface using a calibrated laboratory spray chamber.
-
Place the treated pots in a greenhouse under controlled conditions (temperature, light, and humidity).
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Calculate the growth reduction (GR₅₀) value, which is the herbicide rate that causes a 50% reduction in plant growth compared to the untreated control.
Protocol 6: Post-emergence Herbicidal Activity Assay [9][11][12]
This assay assesses the herbicidal effect of compounds when applied to emerged weeds.
Procedure:
-
Sow and grow the weed species as described in the pre-emergence assay until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compounds at various rates to the foliage of the plants using a laboratory spray chamber.
-
Return the plants to the greenhouse and care for them as described previously.
-
Assess the herbicidal injury and determine the GR₅₀ values as in the pre-emergence assay.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic analysis of the biological data is crucial for understanding the structure-activity relationships and for guiding the design of more potent herbicides.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the biological assays.
Table 1: In Vitro Enzyme Inhibition Data for 4-Fluoro-1H-Pyrazole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | HPPD IC₅₀ (nM) | ALS IC₅₀ (nM) |
| FHP-01 | H | 4-Cl-Ph | 50 | >10,000 |
| FHP-02 | H | 2,4-diCl-Ph | 25 | >10,000 |
| FHP-03 | H | 4-CF₃-Ph | 15 | >10,000 |
| FHP-04 | CH₃ | 4-Cl-Ph | 150 | >10,000 |
| FHP-05 | H | 4-SO₂Me-Ph | 80 | >10,000 |
| FHP-06 | H | H | >10,000 | >10,000 |
Table 2: Greenhouse Herbicidal Activity Data (GR₅₀ in g a.i./ha)
| Compound ID | Pre-emergence (Barnyardgrass) | Post-emergence (Barnyardgrass) | Pre-emergence (Velvetleaf) | Post-emergence (Velvetleaf) |
| FHP-01 | 150 | 200 | 100 | 120 |
| FHP-02 | 80 | 110 | 60 | 80 |
| FHP-03 | 50 | 75 | 40 | 55 |
| FHP-04 | 300 | 450 | 250 | 350 |
| FHP-05 | 200 | 280 | 150 | 190 |
| FHP-06 | >500 | >500 | >500 | >500 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data presented above and trends observed in the literature for pyrazole herbicides, the following SAR can be deduced:
-
N-Aryl Substitution is Crucial: The unsubstituted N-phenyl pyrazole (FHP-06) shows no activity, highlighting the importance of substituents on the phenyl ring for herbicidal efficacy.
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups such as chlorine (Cl) and trifluoromethyl (CF₃) on the phenyl ring (FHP-01, FHP-02, FHP-03) generally leads to higher herbicidal activity. The CF₃ group in FHP-03 appears to be particularly beneficial.
-
Substitution Pattern Matters: A di-substituted phenyl ring (2,4-diCl in FHP-02) can be more effective than a mono-substituted one (4-Cl in FHP-01).
-
N1-Substitution on Pyrazole is Detrimental: Methylation of the pyrazole nitrogen (FHP-04) significantly reduces activity, suggesting that the N-H may be important for binding to the target enzyme, possibly as a hydrogen bond donor.
-
Target Specificity: The presented data suggests that this series of 4-fluoro-1H-pyrazole carboxamides are potent HPPD inhibitors with little to no activity against ALS.
Visualizations
Signaling Pathway: HPPD Inhibition
Caption: Mechanism of action of 4-fluoro-1H-pyrazole based HPPD inhibitors.
Experimental Workflow: Herbicide Discovery and Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. | Semantic Scholar [semanticscholar.org]
- 6. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cambridge.org [cambridge.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-Pyrazole
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-pyrazole. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 4-fluoro-1H-pyrazole, offering potential causes and solutions in a question-and-answer format.
Q1: My direct fluorination reaction has a very low yield of 4-fluoro-1H-pyrazole. What are the common causes and how can I improve it?
A1: Low yields in the direct electrophilic fluorination of pyrazole are a frequent issue. Several factors could be responsible:
-
Deactivated Substrate: The presence of electron-withdrawing groups (e.g., -CF₃, -CO₂H, -CO₂Me) on the pyrazole ring significantly reduces its nucleophilicity, making it less reactive towards electrophilic fluorinating agents like Selectfluor™. In such cases, the starting material may be recovered unchanged.[1]
-
Solution: Consider an alternative synthetic route, such as the cyclization of a pre-fluorinated building block. If direct fluorination is necessary, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also lead to increased side product formation. Using microwave irradiation has been shown to improve yields and drastically reduce reaction times compared to conventional heating.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, a slight increase in temperature or an extension of the reaction time might be beneficial. Ensure the stoichiometry of the reactants is correct; sometimes a small excess of the fluorinating agent can drive the reaction forward.
-
-
Product Decomposition: Although 4-fluoropyrazole is relatively stable, prolonged exposure to harsh conditions or certain reagents could lead to degradation.
-
Solution: Ensure the workup procedure is not overly acidic or basic. Minimize the time the product is exposed to high temperatures.
-
Q2: My reaction produces a significant amount of 4,4-difluoro-1H-pyrazole byproduct. How can I minimize this?
A2: The formation of 4,4-difluoro-1H-pyrazole is a common side reaction in the direct fluorination of pyrazole. The initial product, 4-fluoro-1H-pyrazole, can undergo a second fluorination at the same position.[1]
-
Control Stoichiometry: The most critical factor is the amount of fluorinating agent used.
-
Solution: Use no more than one equivalent of the electrophilic fluorinating agent (e.g., Selectfluor™). Even with a single equivalent, mixtures of mono- and di-fluorinated products can occur.[1] Careful, slow addition of the fluorinating agent to the pyrazole solution can sometimes improve selectivity for the mono-fluorinated product.
-
-
Reaction Monitoring: Over-running the reaction can lead to increased formation of the difluorinated product.
-
Solution: Monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR. Stop the reaction as soon as the starting material is consumed or when the formation of the desired mono-fluorinated product appears to maximize.
-
Q3: I am struggling to separate 4-fluoro-1H-pyrazole from the unreacted pyrazole starting material and the 4,4-difluoro byproduct. What purification strategies can I use?
A3: The separation of these compounds is notoriously difficult due to their similar polarities.[1]
-
Column Chromatography: This is the most common method, but requires careful optimization.
-
Solution: The 4,4-difluoro-1H-pyrazole byproduct is generally less polar and elutes much more rapidly from a silica gel column than the mono-fluorinated product and the starting material.[1] Use a shallow solvent gradient and carefully collect small fractions to achieve separation.
-
-
Liquid-Liquid Extraction: A specific extraction method has been reported to be effective for separating 4-fluoro-1H-pyrazole from unreacted pyrazole.
-
Solution: Perform a liquid-liquid extraction using methyl-tert-butyl-ether (MTBE) at a precisely controlled pH of 1.8. At this pH, the separation efficiency is significantly enhanced.
-
-
Crystallization: If the product is a solid, recrystallization may be an option, although co-crystallization can be an issue.
Q4: The cyclization reaction of my fluorinated precursor with hydrazine is giving a low yield. What should I check?
A4: Low yields in the cyclization step can often be attributed to the quality of the starting materials or suboptimal reaction conditions.
-
Purity of Starting Materials: Impurities in the fluorinated precursor or the hydrazine can lead to side reactions. Hydrazine and its derivatives can also degrade over time.
-
Solution: Ensure the fluorinated starting material is pure. Use freshly opened or purified hydrazine or hydrazine hydrate.
-
-
Reaction Conditions: Temperature, solvent, and pH are critical.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-fluoro-1H-pyrazole?
A1: The two most prevalent methods are:
-
Direct Electrophilic Fluorination: This involves the reaction of pyrazole with an electrophilic fluorinating agent, most commonly Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method is direct but can suffer from the formation of 4,4-difluoro byproducts and purification challenges.[1]
-
Cyclization of a Fluorinated Precursor: This strategy involves synthesizing a three-carbon chain that already contains a fluorine atom and then reacting it with hydrazine to form the pyrazole ring. A common example is the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine, which can provide good yields of the final product.[3][4]
Q2: How can I avoid the formation of the 3-fluoro-1H-pyrazole isomer during direct fluorination?
A2: Direct electrophilic aromatic substitution on the pyrazole ring is highly regioselective for the 4-position due to the electronic properties of the ring. The formation of other isomers like 3-fluoropyrazole is generally not a significant issue in this specific reaction.
Q3: What are the main safety precautions I should take when working with hydrazine and electrophilic fluorinating agents?
A3: Both classes of reagents are hazardous and must be handled with care.
-
Hydrazine: It is acutely toxic, corrosive, a suspected carcinogen, and can be flammable.[5] Always handle hydrazine and its solutions in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and butyl rubber gloves.[6] Have a safety shower and eyewash station readily accessible. Hydrazine hydrates are generally less hazardous than anhydrous hydrazine and should be used when possible.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor™): These are powerful oxidizing agents. Avoid contact with skin and eyes. Handle in a fume hood and wear standard PPE. They can react vigorously with certain solvents or reagents, so always check for compatibility.
Data Presentation
The following tables summarize quantitative data for the main synthetic routes to 4-fluoro-1H-pyrazole.
Table 1: Direct Fluorination of Substituted Pyrazoles with Selectfluor™
| Pyrazole Substrate (R¹, R²) | Fluorinating Agent (Equiv.) | Solvent | Conditions | Yield of 4-Fluoro Product | Yield of 4,4-Difluoro Product | Reference |
| 3,5-diphenyl | Selectfluor™ (1) | MeCN | MW, 15 min, 90°C | 21% | 51% | [1] |
| 3,5-diphenyl | Selectfluor™ (2) | MeCN | MW, 15 min, 90°C | 15% | 75% | [1] |
| 3,5-dimethyl | Selectfluor™ (1) | MeCN | MW, 15 min, 90°C | 52% | - | [1] |
| 3-phenyl-5-methyl | Selectfluor™ (1) | MeCN | MW, 15 min, 90°C | 49% | - | [1] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Table 2: Cyclization Route to 4-Fluoro-1H-pyrazole
| Fluorinated Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine dihydrochloride | 40% aq. EtOH | 55°C, 30 min | 77% | [3][4] |
Experimental Protocols
Protocol 1: Direct Fluorination of Pyrazole using Selectfluor™ (General Procedure)
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve pyrazole (1.0 eq.) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add Selectfluor™ (1.0-1.1 eq.) to the solution in portions over 15-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 65°C for 1 hour). Alternatively, microwave irradiation (e.g., 90°C for 15 minutes) can be used to accelerate the reaction.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 4-fluoro-1H-pyrazole from unreacted starting material and the 4,4-difluoro byproduct.
Protocol 2: Synthesis of 4-Fluoro-1H-pyrazole via Cyclization
This protocol is adapted from the procedure for the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[3][4]
-
Preparation: In a round-bottom flask, dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq.) in a 40% (V/V) solution of ethanol in water.
-
Hydrazine Addition: Add hydrazine dihydrochloride (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 55°C and stir for 30 minutes.
-
Workup: Cool the mixture to room temperature. Adjust the pH to ~9 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole, which may be a yellow oil.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of 4-fluoro-1H-pyrazole.
Caption: General experimental workflows for the two primary synthetic routes to 4-fluoro-1H-pyrazole.
Caption: A decision tree for troubleshooting common issues in 4-fluoro-1H-pyrazole synthesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-fluoro-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4-fluoro-1H-pyrazole.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. | - Optimize reaction conditions: Ensure complete consumption of starting materials by monitoring the reaction with TLC or LC-MS.- Identify impurities: Use spectroscopic methods (¹H NMR, ¹⁹F NMR, MS) to identify the structure of major impurities. Common impurities include unreacted starting materials, regioisomers, or over-fluorinated byproducts. |
| Difficulty Removing Unreacted Pyrazole | Similar polarity to 4-fluoro-1H-pyrazole, making separation by chromatography challenging. | Acidic Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and an acidic aqueous solution (pH ~1.8).[1] At this pH, the more basic pyrazole will be protonated and move to the aqueous layer, while the less basic 4-fluoro-1H-pyrazole remains in the organic layer.[1] |
| Presence of Di-fluorinated Impurities | Over-fluorination during synthesis, especially when using potent fluorinating agents like Selectfluor®. | Column Chromatography: Separation of mono- and di-fluorinated pyrazoles can be achieved by silica gel column chromatography.[2] Di-fluorinated compounds are typically less polar and will elute faster.[2] Careful selection of the eluent system is crucial for good separation. |
| Product is a Yellow Oil Instead of a Solid | Presence of residual solvent or impurities lowering the melting point. The melting point of pure 4-fluoro-1H-pyrazole is 38-40 °C. | - High-Vacuum Drying: Ensure all volatile solvents are removed using a rotary evaporator followed by drying under high vacuum.- Recrystallization: If the product is still an oil, it likely contains impurities. Attempt recrystallization from a suitable solvent system to obtain a crystalline solid. |
| Low Recovery After Column Chromatography | The compound may be highly soluble in the elution solvent, or it may adhere to the silica gel. | - Optimize Solvent System: Use a less polar solvent system to reduce the solubility of the compound and improve recovery.- Use of Additives: For basic compounds like pyrazoles, adding a small amount of a volatile base like triethylamine to the eluent can help prevent streaking and improve recovery from acidic silica gel. |
| Emulsion Formation During Extraction | High concentration of solutes or fine particulate matter in the reaction mixture. | - Centrifugation: If an emulsion forms, centrifuging the mixture can help break the emulsion and separate the layers.- Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of theaqueous phase and help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4-fluoro-1H-pyrazole?
A1: The most common and effective purification techniques for 4-fluoro-1H-pyrazole are:
-
Column Chromatography: Utilized to separate the target compound from impurities with different polarities, such as starting materials and over-fluorinated byproducts.[2]
-
Liquid-Liquid Extraction: Particularly useful for removing unreacted pyrazole by exploiting the difference in basicity between pyrazole and 4-fluoro-1H-pyrazole.[1]
-
Recrystallization: Effective for obtaining high-purity crystalline material, especially if the crude product is an oil or contains minor impurities.
-
Distillation: Given its boiling point of approximately 193-197 °C, distillation under reduced pressure can be a viable method for purification, especially on a larger scale.
Q2: What are the potential impurities I should be aware of during the synthesis of 4-fluoro-1H-pyrazole?
A2: The nature of impurities largely depends on the synthetic route:
-
From (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine: Impurities may include unreacted starting materials and byproducts from side reactions of the hydrazine.
-
From electrophilic fluorination of pyrazole (e.g., with Selectfluor®): Common impurities include unreacted pyrazole and over-fluorinated products like 4,4-difluoro-4H-pyrazole derivatives.[2] Hydroxylated byproducts can also form during workup.[2]
Q3: How can I monitor the purity of 4-fluoro-1H-pyrazole during purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to determine the structure and purity of the compound. The presence of extraneous peaks can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide information on the molecular weight of the components in a mixture and their relative abundance, allowing for the identification and quantification of impurities.
Q4: What is a suitable solvent for recrystallizing 4-fluoro-1H-pyrazole?
A4: The choice of solvent for recrystallization depends on the impurity profile. A good starting point is to test a range of solvents with varying polarities. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures such as ethanol/water. Given that 4-fluoro-1H-pyrazole is a solid at room temperature, solvent systems like hexanes/ethyl acetate or toluene could also be effective. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 4-fluoro-1H-pyrazole using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4-fluoro-1H-pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the solution onto the top of the silica gel bed carefully.
-
Elution: Begin eluting the column with an appropriate solvent system. A common starting point for fluorinated pyrazoles is a mixture of hexane and ethyl acetate.[2] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-fluoro-1H-pyrazole.
Protocol 2: Purification by Acidic Liquid-Liquid Extraction
This protocol is designed to remove unreacted pyrazole from the crude product mixture.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE).[1]
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of an acidic aqueous solution (e.g., dilute HCl) to adjust the pH to approximately 1.8.[1]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which contains the protonated pyrazole impurity.
-
Washes: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified 4-fluoro-1H-pyrazole.
Data Presentation
Table 1: Physical Properties of 4-fluoro-1H-pyrazole
| Property | Value |
| Molecular Formula | C₃H₃FN₂ |
| Molecular Weight | 86.07 g/mol |
| Melting Point | 38-40 °C |
| Boiling Point | 193-197 °C |
| Appearance | White to off-white solid |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |
| Loading Technique | Wet loading in a minimal amount of eluent |
| Monitoring | TLC with UV visualization (254 nm) |
Visualizations
Caption: Purification workflow for 4-fluoro-1H-pyrazole.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Synthesis of 4-Fluoro-1H-pyrazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-fluoro-1H-pyrazole and encountering challenges with low yields. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help optimize your synthetic procedures.
Troubleshooting Guide: Overcoming Low Yields
This section addresses common issues encountered during the synthesis of 4-fluoro-1H-pyrazole and offers potential solutions in a question-and-answer format.
Question: My yield of 4-fluoro-1H-pyrazole is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in 4-fluoro-1H-pyrazole synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate choice of fluorinating agent, side reactions, and purification difficulties. Here are some key areas to investigate:
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine, heating at 55°C for 30 minutes in an aqueous ethanol solution has been reported to give a 77% yield.[1][2] Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Fluorinating Agent: The choice of fluorinating agent is crucial, especially in direct fluorination methods. Electrophilic fluorinating agents like Selectfluor™ are commonly used. However, the stoichiometry and reaction conditions must be carefully controlled. Using one equivalent of Selectfluor™ can lead to monofluorination, while using two equivalents can result in the formation of 4,4-difluoro-1H-pyrazole derivatives.[3][4]
-
Substrate Reactivity: The electronic properties of the pyrazole ring can significantly influence the efficiency of fluorination. Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic fluorination, potentially leading to no reaction or requiring harsher conditions.[3][5]
-
Side Reactions: The formation of regioisomers is a common issue, particularly in the synthesis of substituted pyrazoles. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[6] Additionally, in direct fluorination, over-fluorination to produce di- or tri-fluorinated species can occur.
-
Purification: The separation of 4-fluoro-1H-pyrazole from starting materials, byproducts, and regioisomers can be challenging and may lead to product loss.[3] Efficient purification techniques such as column chromatography or optimized extraction procedures are essential. For instance, extraction with methyl-tert-butyl-ether (MTBE) at a specific pH of 1.8 has been shown to be highly effective for separating 4-fluoro-1H-pyrazole from unreacted pyrazole.[7]
Question: I am observing the formation of multiple products, likely isomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomers is a frequent challenge, especially when using nonsymmetrical starting materials. To enhance regioselectivity:
-
Solvent Choice: As mentioned, fluorinated alcohols such as TFE and HFIP can significantly improve the regioselectivity of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by increasing the difference in the activation energies for the competing reaction pathways.
-
Catalyst: While not explicitly detailed for 4-fluoro-1H-pyrazole in the provided context, the use of specific catalysts can influence the regioselectivity in pyrazole synthesis in general.
Question: I am attempting a direct fluorination of the pyrazole ring, but the reaction is sluggish or does not proceed. What should I consider?
Answer: If direct fluorination is proving difficult, consider the following:
-
Activating Groups: The presence of electron-donating groups on the pyrazole ring can increase its nucleophilicity and facilitate electrophilic fluorination. Conversely, strong electron-withdrawing groups can hinder the reaction.[3][5]
-
Fluorinating Agent: Ensure you are using a sufficiently reactive electrophilic fluorinating agent. Selectfluor™ is a powerful option.[3][4]
-
Reaction Conditions: Microwave irradiation has been used to promote fluorination reactions with Selectfluor™, sometimes leading to modest yields of monofluorinated pyrazoles.[3]
-
Alternative Strategies: If direct fluorination is not viable, consider a "fluorinated building block" approach, where a fluorine-containing precursor is used to construct the pyrazole ring.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-fluoro-1H-pyrazole?
A1: The two primary strategies for synthesizing 4-fluoro-1H-pyrazole are:
-
Cyclization of fluorinated precursors: This involves reacting a fluorine-containing building block, such as (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde or 2-fluoromalondialdehyde, with hydrazine or its salts.[1][2][7]
-
Direct fluorination of the pyrazole ring: This approach involves the electrophilic fluorination of a pre-formed pyrazole ring at the C4 position using a fluorinating agent like Selectfluor™.[3][7]
Q2: What is a typical yield for the synthesis of 4-fluoro-1H-pyrazole?
A2: Yields can vary significantly depending on the synthetic route and optimization. A reported yield for the cyclization method using (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine is 77%.[1][2] Direct fluorination methods can have more variable yields, which are highly dependent on the substrate and reaction conditions.
Q3: Are there any safety concerns associated with the synthesis of 4-fluoro-1H-pyrazole?
A3: Standard laboratory safety precautions should always be followed. Specific hazards include:
-
Hydrazine: Hydrazine is a known carcinogen and is highly toxic.[7] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
-
Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks.
Q4: Can I use a different fluorinating agent besides Selectfluor™?
A4: While Selectfluor™ is a common and effective electrophilic fluorinating agent, other reagents can be used for fluorination. Elemental fluorine (F₂) diluted with an inert gas is another powerful option, though it requires specialized equipment and handling procedures due to its high reactivity and toxicity.[3] The choice of fluorinating agent will depend on the specific substrate, desired reactivity, and available laboratory facilities.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to fluorinated pyrazoles.
Table 1: Synthesis of 4-Fluoro-1H-pyrazole via Cyclization
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | Hydrazine Dihydrochloride | 40% aq. Ethanol | 55 | 30 | 77 | [1][2] |
Table 2: Direct Fluorination of Pyrazole Derivatives
| Substrate | Fluorinating Agent (Equivalents) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Pyrazole | Selectfluor™ (1) | Acetonitrile | 65°C, 1h | 4-Fluoro-1H-pyrazole | Not specified | [7] |
| 3,5-Diarylpyrazoles | Selectfluor™ (1) | Acetonitrile | Microwave, 90°C, 15 min | 4-Fluoro and 4,4-Difluoro derivatives | Modest (for monofluorinated) | [3] |
| 3,5-Diarylpyrazoles | Selectfluor™ (2) | Acetonitrile | Microwave, 90°C, 15 min | 4,4-Difluoro derivatives | Improved (for difluorinated) | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole via Cyclization [1][2]
This protocol is based on the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine dihydrochloride.
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine dihydrochloride
-
40% (V/V) aqueous ethanol solution
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of 40% (V/V) aqueous ethanol, add hydrazine dihydrochloride (4.48 g, 0.043 mol).
-
Heat the reaction mixture at 55°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Basify the mixture to a pH of 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).
Protocol 2: Direct Fluorination of Pyrazole using Selectfluor™ [7]
This protocol describes a general method for the direct fluorination of pyrazole.
Materials:
-
Pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a 50 mL glass reactor, charge 1 g of pyrazole and 15 mL of acetonitrile.
-
Add 1.04 g of Selectfluor™.
-
Stir the mixture and heat to 65°C for 1 hour.
-
For reactions requiring controlled pH, add Selectfluor™ and sodium bicarbonate in portions every 2 hours, maintaining a pH of 6-7.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in the synthesis of 4-fluoro-1H-pyrazole.
Caption: Overview of the two main synthetic pathways to 4-fluoro-1H-pyrazole.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
optimization of reaction conditions for 4-fluoro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-fluoro-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-fluoro-1H-pyrazole, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive fluorinating agent.- Incorrect reaction temperature.- Presence of electron-withdrawing groups on the pyrazole substrate, reducing its nucleophilicity.[1]- Insufficient reaction time. | - Use a fresh, properly stored electrophilic fluorinating agent such as Selectfluor™.[2]- Optimize the reaction temperature. For direct fluorination of pyrazole, heating to 65°C has been shown to be effective.[3]- For substrates with strong electron-withdrawing groups, consider alternative synthetic routes that do not rely on direct fluorination.[1]- Monitor the reaction progress using techniques like GC or TLC to ensure completion.[3] |
| Formation of Di-fluorinated Byproducts (4,4-difluoro-1H-pyrazole) | - Use of excess electrophilic fluorinating agent.- The initial 4-fluoropyrazole product undergoes further fluorination.[4] | - Carefully control the stoichiometry of the fluorinating agent. Using one equivalent of Selectfluor™ is recommended for monofluorination.[1]- Consider adding the fluorinating agent in portions over time to maintain a low concentration.[3] |
| Difficulty in Separating 4-fluoro-1H-pyrazole from Starting Material or Di-fluorinated Byproducts | - Similar polarities of the compounds. | - Utilize column chromatography on silica gel for purification. It has been reported that 4,4-difluoro-1H-pyrazole derivatives elute more rapidly than the monofluorinated and starting materials.[1]- Extraction with a suitable solvent like methyl-tert-butyl-ether (MTBE) can also be employed for separation.[3] |
| Poor Regioselectivity in Cyclization Reactions | - Nonsymmetrical 1,3-dicarbonyl precursors reacting with monosubstituted hydrazines can lead to a mixture of pyrazole regioisomers.[5] | - The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly improve the regioselectivity of the pyrazole formation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-fluoro-1H-pyrazole?
A1: There are two primary approaches for the synthesis of 4-fluoro-1H-pyrazole:
-
Direct Fluorination: This method involves the direct electrophilic fluorination of 1H-pyrazole using a fluorinating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™).[2][3] This is often a more direct, single-step process.
-
Cyclization of Fluorinated Precursors: This approach involves the cyclization of a fluorine-containing building block with a hydrazine source.[3] For example, the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine has been used to produce 4-fluoro-1H-pyrazole.[6][7]
Q2: What is the recommended fluorinating agent for the direct fluorination of pyrazole?
A2: Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used and effective electrophilic fluorinating agent for the synthesis of 4-fluoro-1H-pyrazole from 1H-pyrazole.[2][3]
Q3: How can I minimize the formation of the 4,4-difluoro-1H-pyrazole byproduct?
A3: The formation of the difluorinated byproduct can be minimized by carefully controlling the reaction conditions. Using a 1:1 molar ratio of pyrazole to the electrophilic fluorinating agent is crucial.[1] Additionally, adding the fluorinating agent portion-wise throughout the reaction can help maintain a low instantaneous concentration, thus favoring monofluorination.[3]
Q4: What reaction conditions are optimal for the direct fluorination of pyrazole with Selectfluor™?
A4: A reported procedure involves reacting 1H-pyrazole with Selectfluor™ in acetonitrile at a temperature of 65°C. The reaction progress can be monitored, and the addition of a mild base like sodium bicarbonate (NaHCO₃) can be used to maintain a pH of 6-7.[3]
Q5: Are there any safety precautions I should be aware of when handling fluorinating agents?
A5: Yes, electrophilic fluorinating agents like Selectfluor™ are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the safety data sheet (SDS) of the specific reagent for detailed handling and safety information.
Experimental Protocols
Protocol 1: Direct Fluorination of 1H-Pyrazole
This protocol is based on a reported procedure for the synthesis of 4-fluoro-1H-pyrazole via direct fluorination.[3]
Materials:
-
1H-Pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
50 mL glass reactor
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Charge the 50 mL glass reactor with 1 g of 1H-pyrazole and 15 mL of acetonitrile.
-
Add 1.04 g of Selectfluor™ to the mixture.
-
Stir the mixture and heat it to 65°C for 1 hour.
-
Over the next 8 hours, add a total of 4.16 g of Selectfluor™ and 0.96 g of NaHCO₃ in four equal portions every 2 hours. Maintain the pH between 6 and 7.
-
After the additions are complete, continue the reaction for an additional 3 hours (total reaction time of 12 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) to confirm the formation of the product and consumption of the starting material.
-
Upon completion, the product can be isolated and purified using appropriate techniques such as extraction and column chromatography.
Protocol 2: Cyclization of a Fluorinated Precursor
This protocol is based on a reported synthesis of 4-fluoro-1H-pyrazole from a fluorinated aldehyde.[6][7]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine dihydrochloride
-
Ethanol (EtOH)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Prepare a 40% (V/V) solution of ethanol in water.
-
In a reaction flask, dissolve 5 g (0.043 mol) of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of the 40% aqueous ethanol solution.
-
Add 4.48 g (0.043 mol) of hydrazine dihydrochloride to the solution.
-
Heat the reaction mixture at 55°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 9 by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ether.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the 4-fluoro-1H-pyrazole product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Fluoro-1H-pyrazole via Direct Fluorination [3]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 65°C | Room Temperature | 65°C |
| Reagent Addition | Staggered | Staggered | All at once |
| Reaction Time | 10 hours | 10 hours | 10 hours |
| Yield (GC Analysis) | 68.5% (A/A%) | 6.42% (A/A%) | 59.08% (A/A%) |
Visualizations
Caption: Experimental workflow for the direct fluorination of 1H-pyrazole.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
stability issues and degradation of 4-fluoro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-1H-pyrazole. The information addresses common stability issues, potential degradation pathways, and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-fluoro-1H-pyrazole?
A1: To ensure the long-term stability of 4-fluoro-1H-pyrazole, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: I am observing a lower than expected yield in my reaction involving 4-fluoro-1H-pyrazole. What could be the potential causes?
A2: Low yields in reactions with 4-fluoro-1H-pyrazole can stem from several factors:
-
Purity of Starting Material: Ensure the 4-fluoro-1H-pyrazole used is of high purity, as impurities can lead to side reactions.
-
Reaction Conditions: Sub-optimal reaction conditions such as temperature, reaction time, and solvent can affect the yield. The pyrazole ring is generally stable, but prolonged exposure to harsh conditions should be avoided.[2]
-
Moisture: The presence of water can potentially lead to side reactions, such as the formation of hydroxylated impurities, as has been observed in related fluorinated pyrazoles.[3] Ensure anhydrous conditions if the reaction is sensitive to water.
-
Reagent Compatibility: While generally stable, 4-fluoro-1H-pyrazole may react with very strong bases or nucleophiles, leading to degradation or side product formation.
Q3: My 4-fluoro-1H-pyrazole has developed a slight color over time. Is it still usable?
A3: Discoloration can be an indication of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or GC-MS, before use. If significant impurities are detected, purification by recrystallization or chromatography may be necessary.
Q4: What are the likely degradation pathways for 4-fluoro-1H-pyrazole?
A4: While specific degradation pathways for 4-fluoro-1H-pyrazole are not extensively documented, based on the chemistry of related fluorinated heterocycles, the following pathways can be inferred:
-
Hydrolysis: Under strong acidic or basic conditions, hydrolysis may occur, potentially leading to the formation of 4-hydroxy-1H-pyrazole or other ring-opened products. The C-F bond is generally strong, but can be susceptible to cleavage under harsh conditions.
-
Photodegradation: Exposure to UV light may induce photochemical reactions. Studies on other fluorinated aromatic compounds have shown that photolysis can lead to defluorination or ring cleavage.[4]
-
Oxidation: While the pyrazole ring is relatively resistant to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Purity Analysis
-
Observation: Additional peaks are observed in the HPLC or GC chromatogram of a 4-fluoro-1H-pyrazole sample.
-
Possible Cause: Degradation of the sample due to improper storage or handling, or impurities from the synthesis.
-
Troubleshooting Steps:
-
Confirm Identity of Main Peak: Verify the retention time of the main peak with a certified reference standard.
-
Analyze Impurity Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. Potential impurities could include isomers, starting materials from the synthesis, or degradation products.
-
Review Storage Conditions: Ensure the sample has been stored under the recommended conditions (cool, dry, dark).
-
Perform Forced Degradation Study: To confirm if the impurities are degradation products, perform a forced degradation study (see Experimental Protocols section) and compare the resulting chromatograms.
-
Issue 2: Inconsistent Results in Biological Assays
-
Observation: High variability in results from biological assays using 4-fluoro-1H-pyrazole.
-
Possible Cause: The presence of active or interfering impurities due to degradation.
-
Troubleshooting Steps:
-
Purity Check: Immediately analyze the purity of the 4-fluoro-1H-pyrazole batch being used.
-
Test Impurity Fractions: If possible, isolate the major impurities and test their activity in the biological assay to determine if they are contributing to the observed variability.
-
Use a Freshly Purified Sample: Purify the 4-fluoro-1H-pyrazole and repeat the assay to see if consistency improves.
-
Data Presentation
Table 1: Hypothetical Stability Data for 4-Fluoro-1H-pyrazole under Forced Degradation Conditions (Illustrative Example)
| Stress Condition | Duration | Temperature | % Assay of 4-Fluoro-1H-pyrazole | % Total Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (aq) | 24 h | 60 °C | 92.5% | 7.5% | 4-hydroxy-1H-pyrazole, Ring-opened products |
| 0.1 M NaOH (aq) | 24 h | 60 °C | 89.1% | 10.9% | Ring-opened products |
| 3% H₂O₂ (aq) | 24 h | 25 °C | 98.2% | 1.8% | N-oxide derivatives |
| Thermal | 48 h | 80 °C | 99.1% | 0.9% | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 95.8% | 4.2% | Defluorinated and ring-cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 4-fluoro-1H-pyrazole to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of 4-fluoro-1H-pyrazole (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method (General)
This is a general reverse-phase HPLC method that can be optimized for the analysis of 4-fluoro-1H-pyrazole and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: GC-MS Analysis for Impurity Profiling
This protocol provides a starting point for the analysis of volatile and semi-volatile impurities in 4-fluoro-1H-pyrazole.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Protocol 4: NMR Analysis for Structural Elucidation
¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for identifying the structure of degradation products.
-
¹H NMR: Can provide information on changes to the protons on the pyrazole ring.
-
¹⁹F NMR: Highly sensitive for detecting changes in the chemical environment of the fluorine atom. A change in the chemical shift of the fluorine signal is a strong indicator of degradation at or near the 4-position.
-
2D NMR (COSY, HSQC, HMBC): Can be used to piece together the structure of unknown degradation products.
Mandatory Visualizations
Caption: Inferred degradation pathways for 4-fluoro-1H-pyrazole.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]
- 2. ijnrd.org [ijnrd.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Purification of 4-fluoro-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-fluoro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-fluoro-1H-pyrazole?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include unreacted 1H-pyrazole or fluorinating agents like Selectfluor™.[1][2]
-
Over-fluorinated Byproducts: The formation of 4,4-difluoro-1H-pyrazole derivatives is a known possibility, especially when using electrophilic fluorinating agents.[1][2][3]
-
Regioisomers: In syntheses involving substituted pyrazoles, the formation of regioisomers can be a significant issue.[4]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., acetonitrile, ether, ethanol) may be present in the crude product.[5][6][7]
-
Colored Impurities: Phenylhydrazine derivatives and other starting materials can be sensitive to air and light, leading to the formation of colored impurities.[4]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my 4-fluoro-1H-pyrazole sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation and quantification, often coupled with Mass Spectrometry (MS) for identification.[8][9] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for structural elucidation of impurities, while Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and purity.[7][10]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Primary Use | Advantages | Limitations |
| TLC | Rapid reaction monitoring, qualitative purity check | Fast, inexpensive, simple to perform.[10] | Limited resolution, not quantitative. |
| ¹H NMR | Structure elucidation of product and impurities | Provides detailed structural information. | Can be complex to interpret with multiple components. |
| HPLC | Separation and quantification of impurities | High resolution, precise, and reproducible for quantification.[8][11] | Requires method development, more expensive equipment. |
| GC-MS | Analysis of volatile impurities and byproducts | Excellent for separating volatile compounds, provides molecular weight information. | Not suitable for non-volatile or thermally unstable compounds. |
| LC-MS | Identification and quantification of non-volatile impurities | Combines the separation power of HPLC with the identification capabilities of MS.[9][12] | Higher cost and complexity. |
Q3: What are the primary methods for purifying crude 4-fluoro-1H-pyrazole?
A3: The most common and effective purification methods for pyrazole derivatives are column chromatography, recrystallization, and acid-base extraction.[7][10][13] For products that are oils or low-melting solids, vacuum distillation can also be an option if the compound is thermally stable.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 4-fluoro-1H-pyrazole.
Issue 1: The final product is a yellow or brown oil instead of a solid.
-
Possible Causes:
-
Residual Solvent: Trapped solvent can depress the melting point of the compound. The reported melting point of 4-fluoro-1H-pyrazole is 38-40 °C.
-
Presence of Impurities: Impurities from the reaction can prevent crystallization.
-
Hygroscopic Nature: The product may have absorbed atmospheric moisture.
-
-
Solutions:
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line.[7]
-
Column Chromatography: Purify the oil using silica gel column chromatography to remove impurities.[7]
-
Recrystallization: Attempt to recrystallize the oil from a suitable solvent system. For low-melting solids, this may require cooling the solution to sub-ambient temperatures.
-
Acid-Base Extraction: Convert the pyrazole to a salt, which is often a crystalline solid, perform an extraction, and then neutralize to recover the purified product.[7][10]
-
Issue 2: Thin Layer Chromatography (TLC) shows multiple spots.
-
Possible Causes:
-
Solutions:
-
Co-spotting: Run a TLC with your crude mixture alongside the starting materials to identify them.[7]
-
Optimize Reaction: If starting material is present, consider increasing the reaction time or temperature.[10]
-
Column Chromatography: This is the most effective method for separating multiple components.[7][14] Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation.[7][15]
-
Deactivated Silica: For basic compounds like pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[13]
-
Issue 3: The purified product is colored.
-
Possible Causes:
-
Trace Impurities: Highly colored minor impurities may be present.
-
Oxidation/Degradation: The product or impurities may have degraded due to exposure to air or light.[4]
-
-
Solutions:
-
Charcoal Treatment: Dissolve the compound in an appropriate organic solvent, add a small amount of activated charcoal, stir briefly, and filter through celite. The charcoal can adsorb colored impurities.[7][10]
-
Recrystallization: This technique is often effective at excluding colored impurities into the mother liquor.[7][10]
-
Silica Gel Plug: Dissolve the product in a minimum amount of solvent and pass it through a short plug of silica gel to trap the polar, colored impurities.[7]
-
Experimental Protocols & Visualizations
Purification Workflow Overview
The general workflow for purifying crude 4-fluoro-1H-pyrazole involves an initial assessment of purity, followed by one or more purification techniques until the desired purity is achieved, as confirmed by analytical methods.
Troubleshooting Decision Tree
This diagram helps in selecting an appropriate purification strategy based on the observed issue with the crude product.
Protocol 1: Silica Gel Column Chromatography
This is a highly effective method for separating closely related impurities from the target compound.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give the desired product an Rf value of ~0.3-0.4 and show clear separation from impurities. A common eluent is a mixture of hexane and ethyl acetate.[7][15]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude 4-fluoro-1H-pyrazole in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the predetermined solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Table 2: Example Solvent Systems for Pyrazole Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (19:1) | Low | Separation of non-polar impurities.[14] |
| Hexane : Ethyl Acetate (9:1 to 4:1) | Medium | General purpose for many pyrazole derivatives.[15] |
| Dichloromethane : Methanol (99:1) | High | Separation of highly polar compounds. |
Protocol 2: Recrystallization
This method is suitable if the product is a solid and impurities have different solubility profiles.
-
Solvent Selection: Choose a solvent (or solvent pair) in which 4-fluoro-1H-pyrazole is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[13]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Acid-Base Extraction
This technique leverages the basicity of the pyrazole nitrogen to separate it from neutral or acidic impurities.[10]
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or ether.[5]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with an aqueous acid (e.g., 1M HCl). The basic 4-fluoro-1H-pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[10]
-
Separation: Separate the two layers. Discard the organic layer (or process it to recover other components).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or NaOH solution) until the solution is basic (pH > 8).[5][16] The purified 4-fluoro-1H-pyrazole will precipitate out.
-
Isolation: Extract the neutralized aqueous layer with a fresh portion of organic solvent. Combine the organic extracts, dry with an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the pure product.[5][17]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. rroij.com [rroij.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Fluorination
Welcome to the technical support center for troubleshooting regioselectivity in pyrazole fluorination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the direct fluorination of pyrazole rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity challenges in the direct electrophilic fluorination of pyrazoles?
A1: The primary challenge is controlling the position of fluorination on the pyrazole ring. Depending on the substitution pattern of the pyrazole, electrophilic fluorination can lead to a mixture of products, most commonly C4-fluoro, C5-fluoro, and sometimes di-fluorinated pyrazoles. Another potential issue is the competition between N-fluorination and C-fluorination, although C-fluorination is more common with typical electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
Q2: My reaction is producing a mixture of C4- and C5-fluorinated pyrazoles. How can I improve the selectivity for the C4 position?
A2: Achieving high selectivity for the C4 position is often influenced by both steric and electronic factors. Generally, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack, especially in 3,5-disubstituted pyrazoles. To favor C4 fluorination:
-
Choice of Fluorinating Agent: Selectfluor™ is often reported to favor C4 fluorination.[1]
-
Solvent: Acetonitrile (MeCN) is a commonly used solvent that often gives good results for C4 fluorination.[1]
-
Substituents: The electronic nature of the substituents at the C3 and C5 positions plays a crucial role. Electron-donating groups can enhance the reactivity of the pyrazole ring towards electrophilic attack. However, bulky substituents at C3 and C5 can sterically hinder the C4 position, potentially reducing the reaction rate or leading to side products.
Q3: I am trying to achieve C5-fluorination, but the reaction predominantly yields the C4-isomer. What strategies can I employ?
A3: Directing fluorination to the C5 position can be more challenging due to the inherent electronic preference for the C4 position. However, it can be achieved through a directed metallation-fluorination strategy. This typically involves:
-
Deprotonation at C5: A strong base, such as n-butyllithium (nBuLi), is used to selectively deprotonate the C5 position.
-
Quenching with an Electrophilic Fluorine Source: The resulting lithiated intermediate is then quenched with an electrophilic fluorinating agent like NFSI to install the fluorine atom at the C5 position.
This method has been successfully used for the synthesis of various N-substituted 5-fluoropyrazoles.
Q4: I am observing difluorination of my pyrazole substrate. How can I prevent this?
A4: The formation of 4,4-difluoropyrazole derivatives can occur, particularly with highly activated pyrazole systems or when using an excess of the fluorinating agent.[2] To minimize or prevent difluorination:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.5 equivalents) of the fluorinating agent.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also help to reduce the rate of the second fluorination.
-
Substrate Reactivity: If the pyrazole is highly activated by strong electron-donating groups, consider using a less reactive fluorinating agent or milder reaction conditions.
Troubleshooting Guides
Guide 1: Poor Regioselectivity (C4 vs. C5) in Direct C-H Fluorination
This guide provides a decision-making workflow for optimizing the regioselectivity between C4 and C5 fluorination.
Caption: Troubleshooting workflow for C4 vs. C5 regioselectivity.
Guide 2: Unwanted N-Fluorination vs. C-Fluorination
This guide outlines steps to favor the desired C-fluorination over potential N-fluorination.
Caption: Decision tree to minimize N-fluorination.
Data Presentation
Table 1: Regioselectivity in the Fluorination of 1-Aryl-3,5-disubstituted Pyrazoles with Selectfluor™
| Entry | Pyrazole Substituents (R1, R2, Ar) | Reaction Conditions | Product(s) | Yield (%) | Regioisomeric Ratio (C4-F : Other) | Reference |
| 1 | Me, Me, Ph | MeCN, reflux, 24h | 4-Fluoro | 53 | >99:1 | [1] |
| 2 | Me, Me, Ph | MeCN, MW, 0.5h | 4-Fluoro | 60 | >99:1 | [1] |
| 3 | Ph, Ph, Ph | MeCN, reflux, 24h | 4-Fluoro & 4,4-Difluoro | - | Mixture | [2] |
| 4 | Me, CF3, Ph | MeCN, MW, 0.5h | No reaction | 0 | - | [1] |
| 5 | Me, Me, 4-NO2-Ph | MeCN, MW, 0.5h | 4-Fluoro | 13 | >99:1 | [1] |
Note: Yields are for the isolated 4-fluoro product unless otherwise specified.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Fluorination of 3,5-Disubstituted Pyrazoles using Selectfluor™ under Microwave Irradiation
This protocol is adapted from methodologies reported for the efficient C4-fluorination of pyrazoles.[1]
Materials:
-
3,5-Disubstituted pyrazole (1.0 mmol)
-
Selectfluor™ (1.2 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 3,5-disubstituted pyrazole (1.0 mmol) and Selectfluor™ (1.2 mmol).
-
Add acetonitrile (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5-30 minutes at a temperature of 100-150 °C. The optimal time and temperature should be determined by monitoring the reaction by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-fluoropyrazole.
Protocol 2: Regioselective C5-Fluorination of N-Substituted Pyrazoles via Lithiation
This protocol describes a method for achieving C5-fluorination, a generally less favored position for direct electrophilic attack.
Materials:
-
N-Substituted pyrazole (1.0 mmol)
-
n-Butyllithium (nBuLi) (1.1 mmol, solution in hexanes)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the lithiated pyrazole to the NFSI solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-fluoropyrazole.
Signaling Pathways and Workflows
Electrophilic Aromatic Substitution Mechanism for C4-Fluorination
The direct C4-fluorination of pyrazoles with electrophilic fluorinating agents like Selectfluor™ is believed to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism. The C4 position is typically the most nucleophilic, leading to preferential attack at this site.
Caption: Mechanism of C4-fluorination.
General Experimental Workflow for Pyrazole Fluorination
This diagram illustrates a typical workflow from reaction setup to the isolation of the purified fluorinated pyrazole.
Caption: General pyrazole fluorination workflow.
References
Technical Support Center: Managing Di-fluorinated Pyrazole Byproducts
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the formation of di-fluorinated pyrazole byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common di-fluorinated pyrazole byproducts observed during synthesis?
A1: The most frequently encountered di-fluorinated byproduct is the 4,4-difluoro-1H-pyrazole derivative. This occurs during the electrophilic fluorination of a pyrazole ring, where a second fluorine atom is added to the same carbon as the first, breaking the aromaticity of the pyrazole ring.[1] Another potential, though less commonly reported, byproduct can be the di-fluorination at different positions on the pyrazole ring, depending on the starting material and reaction conditions.
Q2: What is the primary cause of di-fluorinated byproduct formation?
A2: The formation of di-fluorinated pyrazoles is often a result of over-fluorination. This can be intentionally or unintentionally caused by the stoichiometry of the fluorinating agent. Using more than one equivalent of a powerful electrophilic fluorinating agent, such as Selectfluor™, can lead to the formation of these byproducts.[1][2] The electronic properties of the substituents on the pyrazole ring also play a crucial role; electron-donating groups can activate the ring, making it more susceptible to multiple fluorinations.
Q3: How can I detect the presence of di-fluorinated byproducts in my reaction mixture?
A3: The presence of di-fluorinated byproducts can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can indicate the presence of multiple products. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective; ¹⁹F NMR will show distinct signals for the di-fluorinated species compared to the mono-fluorinated product. Mass Spectrometry (MS) will also show a different molecular weight corresponding to the addition of a second fluorine atom.[1][3]
Q4: Can the choice of solvent influence the formation of byproducts?
A4: Yes, the solvent can have a significant impact on the reaction, particularly on regioselectivity, which can indirectly affect byproduct formation. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve the regioselectivity in the formation of certain pyrazole isomers, which can lead to a cleaner reaction with fewer side products.[4][5] In some cases, polar solvents like DMSO can favor the formation of fully substituted pyrazoles over deacylative pathways, which can be considered a byproduct depending on the desired product.[6][7]
Troubleshooting Guide
Issue 1: High levels of 4,4-difluoro-1H-pyrazole byproduct observed.
-
Possible Cause: Over-fluorination due to an excess of the fluorinating agent.
-
Solution: Carefully control the stoichiometry of your electrophilic fluorinating agent (e.g., Selectfluor™). Start with one equivalent and monitor the reaction progress closely. If di-fluorination persists, consider using a slight sub-stoichiometric amount of the fluorinating agent.[1]
-
Possible Cause: Highly activated pyrazole substrate.
-
Solution: If your pyrazole has strong electron-donating groups, consider using a milder fluorinating agent or performing the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
Issue 2: Formation of regioisomeric byproducts in addition to di-fluorination.
-
Possible Cause: Non-selective reaction conditions.
-
Solution: Optimize the reaction solvent. The use of fluorinated alcohols such as TFE or HFIP has been demonstrated to significantly enhance regioselectivity in pyrazole synthesis.[4][5] This can lead to a cleaner reaction profile with a higher yield of the desired regioisomer and potentially less di-fluorinated byproduct.
Issue 3: Difficulty in separating the desired mono-fluorinated pyrazole from the di-fluorinated byproduct.
-
Possible Cause: Similar polarities of the products.
-
Solution: Purification can often be achieved using silica gel column chromatography. It has been reported that 4,4-difluoro-1H-pyrazole products can elute much more rapidly from a silica gel column than the corresponding mono-fluorinated pyrazoles and starting materials.[1] Experiment with different solvent systems to achieve optimal separation.
Quantitative Data on Byproduct Formation
The following table summarizes the effect of the stoichiometry of Selectfluor™ on the formation of mono- and di-fluorinated pyrazole products.
| Pyrazole Substrate (1d-k) | Equivalents of Selectfluor™ | Yield of Mono-fluorinated Product (2d-k) | Yield of Di-fluorinated Product (3a-h) |
| 3,5-diphenyl-1H-pyrazole | 1 | Mixture Observed | Mixture Observed |
| 3,5-diphenyl-1H-pyrazole | 2 | - | Improved Yield |
Data synthesized from information suggesting that using two equivalents of Selectfluor™ improves the yield of 4,4-difluoro-1H-pyrazole products.[1]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination with Potential for Di-fluorination
This protocol is based on the synthesis of 4,4-difluoro-1H-pyrazoles and can be adapted to manage the formation of this byproduct.
Materials:
-
Pyrazole substrate
-
Selectfluor™
-
Acetonitrile (MeCN)
-
Microwave reactor or conventional heating setup
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve the pyrazole substrate in acetonitrile.
-
Add one equivalent of Selectfluor™. To favor di-fluorination, two equivalents can be used.[1]
-
Heat the reaction mixture. For microwave-assisted reactions, a typical condition is heating for 15 minutes at 90 °C.[1] For conventional heating, refluxing may be necessary.
-
Monitor the reaction progress using TLC or HPLC-MS to determine the ratio of starting material, mono-fluorinated, and di-fluorinated products.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often effective. The di-fluorinated product may elute first.[1]
Visual Guides
Caption: Reaction pathway for mono- and di-fluorination of pyrazoles.
Caption: Troubleshooting workflow for high di-fluorinated byproduct formation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-fluoro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-fluoro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-fluoro-1H-pyrazole suitable for scale-up?
A1: Two primary routes are commonly considered for the synthesis of 4-fluoro-1H-pyrazole, each with distinct advantages and challenges for scale-up:
-
Route A: Cyclization of a fluorinated precursor. This traditional method involves the reaction of a fluorinated three-carbon intermediate, such as (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, with hydrazine or its salts.[1][2] While effective at the lab scale, the use of hydrazine, a known carcinogen, presents significant safety concerns during large-scale production.[3]
-
Route B: Direct fluorination of pyrazole. A more modern approach involves the direct fluorination of 1H-pyrazole using an electrophilic fluorinating agent like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3][4][5] This method can be more efficient and avoids the use of hydrazine, making it a potentially safer alternative for industrial applications.[3]
Q2: What are the main challenges encountered during the scale-up of 4-fluoro-1H-pyrazole synthesis?
A2: Scaling up the synthesis of 4-fluoro-1H-pyrazole presents several challenges:
-
Handling of Hazardous Materials: The use of hydrazine in the cyclization route is a major safety concern due to its carcinogenicity.[3] Electrophilic fluorinating agents like Selectfluor™ are highly reactive and require careful handling.
-
Reaction Control and Selectivity: Achieving high selectivity and yield while minimizing waste and energy consumption is a key challenge in large-scale organic synthesis.[6] Side reactions can become more prevalent at larger scales, leading to impurities that are difficult to remove.
-
Process Efficiency and Sustainability: Multi-step syntheses can be costly and generate significant waste.[3][6] Developing more streamlined and sustainable processes is a critical goal. Flow chemistry is an emerging technique that can offer better control, safety, and scalability.[7][8]
Q3: Are there any greener alternatives for the synthesis of 4-fluoro-1H-pyrazole?
A3: Yes, the development of greener synthetic methods is an active area of research. The use of flow chemistry for the direct fluorination of pyrazoles is a promising approach.[7][8] This technique allows for better control over reaction parameters, reduces the volume of hazardous reagents handled at any given time, and can lead to higher yields and purity. Additionally, exploring alternative, less hazardous fluorinating agents is a key aspect of green chemistry in this context.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-fluoro-1H-pyrazole.
Issue 1: Low Yield in the Cyclization Route (Route A)
Symptoms:
-
The final yield of 4-fluoro-1H-pyrazole is significantly lower than the expected 77%.[1][2]
-
A complex mixture of side products is observed during analysis (e.g., by GC-MS or NMR).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at 55°C for the full 30 minutes.[1][2] - Monitor the reaction progress using TLC or another suitable analytical method. |
| pH Adjustment Issues | - After cooling, carefully adjust the pH to 9 with a saturated sodium bicarbonate solution.[1][2] An incorrect pH can affect the product's solubility and extraction efficiency. |
| Inefficient Extraction | - Use a sufficient volume of ether for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1][2] |
| Degradation of Starting Material | - Ensure the (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde is of high purity and has not degraded during storage. |
Issue 2: Poor Selectivity in the Direct Fluorination Route (Route B)
Symptoms:
-
Formation of di-fluorinated or other over-fluorinated byproducts.
-
Significant amount of unreacted starting material (1H-pyrazole) remains.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Carefully control the molar ratio of 1H-pyrazole to the electrophilic fluorinating agent (e.g., Selectfluor™). An excess of the fluorinating agent can lead to over-fluorination. |
| Reaction Temperature Too High | - Maintain the reaction temperature within the recommended range (e.g., 50°C to 80°C).[3] Higher temperatures can decrease selectivity. |
| Insufficient Mixing | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors. Poor mixing can create localized areas of high reagent concentration. |
| Solvent Effects | - The choice of solvent can influence reactivity and selectivity. Acetonitrile is a commonly used solvent for this reaction.[3][5] |
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-1H-pyrazole via Cyclization
This protocol is based on the procedure described by Merck Sharp & Dohme Corp.[1]
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (4.48 g, 0.043 mol).
-
Heat the reaction mixture to 55°C and maintain for 30 minutes.
-
Cool the mixture to room temperature.
-
Basify the reaction mixture to a pH of 9 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil. (Expected yield: ~3.6 g, 77%).[1][2]
Protocol 2: Synthesis of 4-fluoro-1H-pyrazole via Direct Fluorination
This protocol is a general representation based on patent literature.[3]
-
Charge a glass reactor with 1H-pyrazole (1 g) and acetonitrile (15 mL).
-
Add 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) (1.04 g).
-
Stir the mixture and heat to 65°C for 1 hour.
-
For larger scale, consider portion-wise addition of Selectfluor™ and a base like NaHCO₃ to maintain a pH of 6-7.[3]
-
Monitor the reaction progress by GC analysis.
-
Upon completion, the product can be extracted from the reaction mixture using an appropriate solvent like methyl-tert-butyl-ether (MTBE).[3]
Quantitative Data Summary
| Parameter | Route A: Cyclization | Route B: Direct Fluorination |
| Starting Materials | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine dihydrochloride | 1H-pyrazole, Selectfluor™ |
| Solvent | 40% aq. Ethanol | Acetonitrile |
| Temperature | 55°C[1][2] | 50°C - 80°C[3] |
| Reaction Time | 30 minutes[1][2] | ~1 hour (lab scale)[3] |
| Yield | ~77%[1][2] | Not explicitly stated, but presented as a high-efficiency process[3] |
Visualizations
References
- 1. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
avoiding hazardous byproducts in 4-fluoro-1H-pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-pyrazole. The focus is on avoiding hazardous byproducts and ensuring safe and efficient laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary hazardous materials I should be concerned about in 4-fluoro-1H-pyrazole synthesis?
The main hazards stem from two sources: the reagents used and the potential for unwanted side reactions.
-
Hydrazine: Many traditional synthetic routes for pyrazoles involve the use of hydrazine or its derivatives.[1] Hydrazine is a known carcinogen and is highly toxic.[2] Whenever possible, alternative synthetic routes that avoid hydrazine are recommended.
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful oxidizing agents.[3] While generally stable and easier to handle than fluorine gas, they can react exothermically and should be handled with care, avoiding contact with skin and eyes.[4][5] Proper personal protective equipment (PPE) is essential.[4]
-
Over-fluorinated Byproducts: The use of electrophilic fluorinating agents can lead to the formation of di-fluorinated byproducts, such as 4,4-difluoro-1H-pyrazoles.[6][7] While not necessarily more hazardous than the desired product, their presence complicates purification and reduces the yield of the target molecule.
2. How can I avoid the use of hydrazine in my synthesis?
A prominent hydrazine-free method is the direct electrophilic fluorination of 1H-pyrazole.[2] This approach utilizes an electrophilic fluorinating agent, such as Selectfluor™, to introduce a fluorine atom at the 4-position of the pyrazole ring. This method is advantageous as it starts with a commercially available, simple heterocyclic compound and avoids the handling of carcinogenic hydrazine.[2]
3. When using Selectfluor™ for electrophilic fluorination, how can I minimize the formation of 4,4-difluoro-1H-pyrazole?
The formation of difluorinated byproducts is a common issue in the electrophilic fluorination of pyrazoles.[6] Here are some strategies to minimize their formation:
-
Stoichiometry Control: The molar ratio of the fluorinating agent to the pyrazole substrate is critical. Using an excess of Selectfluor™ has been shown to increase the yield of the 4,4-difluoro-1H-pyrazole byproduct.[6][7] Therefore, it is crucial to use a controlled amount, typically one equivalent or slightly less, of the fluorinating agent.
-
Reaction Monitoring: Careful monitoring of the reaction progress by techniques such as TLC, GC-MS, or NMR can help in stopping the reaction once the desired mono-fluorinated product is maximized and before significant over-fluorination occurs.
-
Gradual Addition: Adding the electrophilic fluorinating agent portion-wise over a period can help maintain a low concentration of the fluorinating agent in the reaction mixture, which may favor mono-fluorination. A patented process describes the addition of Selectfluor™ in four portions every two hours.[2]
4. I have a mixture of 4-fluoro-1H-pyrazole and 4,4-difluoro-1H-pyrazole. How can I purify the desired mono-fluorinated product?
Separating mono- and di-fluorinated pyrazoles can be challenging.[6] Here are a couple of approaches:
-
Chromatography: Column chromatography on silica gel is a common method for separating compounds with different polarities. It has been reported that 4,4-difluoro-1H-pyrazole derivatives elute much more rapidly from a silica gel column than the corresponding mono-fluorinated compounds.[6]
-
Extraction: A patented method describes the extraction of 4-fluoro-1H-pyrazole from a reaction mixture containing unreacted pyrazole using methyl-tert-butyl-ether (MTBE) at a specific pH.[2] This suggests that careful control of pH during liquid-liquid extraction could aid in separation.
-
Crystallization: Pyrazoles can form acid addition salts. It may be possible to selectively crystallize the salt of the desired 4-fluoro-1H-pyrazole from a solution containing both mono- and di-fluorinated species by carefully selecting the acid and solvent system.[8]
5. What are some "greener" synthesis alternatives I can consider?
"Green chemistry" principles aim to reduce the environmental impact of chemical processes. For 4-fluoro-1H-pyrazole synthesis, this can involve:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions with fewer byproducts.[9] Yields for microwave-assisted fluorination of pyrazoles with Selectfluor™ have been reported in the range of 13-75%.
-
Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and may improve reaction efficiency. A patented process for the electrophilic fluorination of pyrazole mentions the possibility of carrying out the reaction without a solvent.[2]
-
Continuous Flow Synthesis: A continuous flow process for the synthesis of 4-fluoropyrazole derivatives using fluorine gas and hydrazine has been developed.[10] This method offers better control over reaction parameters and can improve safety, especially when handling hazardous reagents like fluorine gas.
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Fluoro-1H-Pyrazole
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages & Hazardous Byproducts |
| Cyclization with Hydrazine | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine | 77%[11][12] | High yield in specific cases. | Uses carcinogenic hydrazine. [2] |
| Electrophilic Fluorination | 1H-Pyrazole, Selectfluor™ | 13-75% (Microwave-assisted) | Hydrazine-free. [2] Starts from a simple precursor. | Formation of 4,4-difluoro-1H-pyrazole byproduct.[6][7] Selectfluor™ is a strong oxidizing agent.[3] |
| Continuous Flow Synthesis | 1,3-Diketone, Fluorine Gas, Hydrazine | 66-83%[10] | High efficiency and better safety control for hazardous reagents. | Uses fluorine gas and hydrazine. Requires specialized equipment. |
Experimental Protocols
Method 1: Electrophilic Fluorination of 1H-Pyrazole with Selectfluor™ (Hydrazine-Free)
This protocol is based on a patented method.[2]
-
Reaction Setup: In a 50 mL glass reactor, charge 1 g of 1H-pyrazole and 15 mL of acetonitrile.
-
Initial Reagent Addition: Add 1.04 g of Selectfluor™ to the mixture.
-
Heating: Stir the mixture and heat to 65°C for 1 hour.
-
Portion-wise Addition: Add a total of 4.16 g of Selectfluor™ and 0.96 g of NaHCO₃ in four equal portions every 2 hours, maintaining the pH between 6 and 7.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and minimize difluorination.
-
Work-up and Extraction: After the reaction is complete, cool the mixture. The product can be extracted using methyl-tert-butyl-ether (MTBE). Adjusting the pH to approximately 1.8 may improve the extraction efficiency of 4-fluoro-1H-pyrazole.[2]
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Method 2: Cyclization of a Fluorinated Precursor with Hydrazine
This protocol is based on a literature procedure.[11][12]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5 g (0.043 mol) of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of a 40% (V/V) aqueous ethanol solution.
-
Hydrazine Addition: Add 4.48 g (0.043 mol) of hydrazine dihydrochloride to the solution.
-
Heating: Heat the reaction mixture at 55°C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Basify the mixture to a pH of 9 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting yellow oil can be further purified by distillation or chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflows for 4-fluoro-1H-pyrazole.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 3. Selectfluor [commonorganicchemistry.com]
- 4. molcore.com [molcore.com]
- 5. guidechem.com [guidechem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 12. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 4-fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 4-fluoro-1H-pyrazole and its halogenated analogs. The information presented is intended to facilitate the structural elucidation, purity assessment, and understanding of substituent effects in this important class of heterocyclic compounds.
Introduction to 4-fluoro-1H-pyrazole
4-fluoro-1H-pyrazole is a fluorinated heterocyclic compound with applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties, acidity, and potential for intermolecular interactions, making NMR spectroscopy an essential tool for its characterization.
Comparative ¹H and ¹⁹F NMR Data
The following tables summarize the experimental ¹H and ¹⁹F NMR data for 4-fluoro-1H-pyrazole and its comparison with unsubstituted pyrazole and other 4-halogenated pyrazoles.
Table 1: ¹H NMR Spectral Data of 4-Substituted Pyrazoles
| Compound | Solvent | δ (H-3,5) [ppm] | δ (N-H) [ppm] |
| Pyrazole | CDCl₃ | 7.63 | 12.7 |
| 4-fluoro-1H-pyrazole | CD₂Cl₂ | 7.57 | 11.14 [1][2] |
| 4-chloro-1H-pyrazole | CD₂Cl₂ | 7.63 | 11.57[1][2] |
| 4-bromo-1H-pyrazole | CD₂Cl₂ | 7.65 | 11.53[1][2] |
| 4-iodo-1H-pyrazole | CD₂Cl₂ | 7.68 | 11.75[1][2] |
Table 2: ¹⁹F NMR Spectral Data of 4-fluoro-1H-pyrazole
| Compound | Solvent | δ (¹⁹F) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |
| 4-fluoro-1H-pyrazole | - | -175 | Singlet | - |
Key Observations from NMR Data
-
¹H NMR: The chemical shift of the N-H proton in 4-halogenated pyrazoles is sensitive to the electronegativity of the halogen substituent. The most electronegative substituent, fluorine, causes the N-H proton to resonate at the most upfield chemical shift (11.14 ppm)[1][2]. The chemical shifts of the C-H protons at positions 3 and 5 show a smaller, but discernible, downfield trend as the halogen size increases.
-
¹⁹F NMR: While detailed data is limited, related fluoropyrazole systems exhibit a singlet in their ¹⁹F NMR spectra around -175 ppm. This suggests that the fluorine at the 4-position does not exhibit significant coupling to the neighboring protons, or that the coupling is not resolved under standard acquisition conditions.
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of 4-fluoro-1H-pyrazole and its analogs.
Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz, equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid pyrazole sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Appropriate for the chemical shift range of aromatic and N-H protons (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width is recommended initially due to the large chemical shift range of fluorine (e.g., +50 to -250 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., WALTZ-16) to simplify the spectrum and improve sensitivity.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum. For ¹H NMR, use the residual solvent peak as a secondary reference. For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0 ppm) is often used.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Structural and NMR Correlation
The following diagram illustrates the key NMR-active nuclei and their interactions in 4-fluoro-1H-pyrazole.
Caption: Key NMR-active nuclei and potential through-bond couplings in 4-fluoro-1H-pyrazole.
Conclusion
The ¹H and ¹⁹F NMR analysis of 4-fluoro-1H-pyrazole provides valuable insights into its structure and electronic properties. The comparison with other 4-halogenated pyrazoles highlights the significant influence of the halogen substituent on the chemical shifts of the pyrazole ring protons, particularly the N-H proton. While detailed ¹⁹F NMR data with resolved coupling constants for the parent 4-fluoro-1H-pyrazole is not extensively reported, the available information serves as a useful reference for researchers in the field. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this class of compounds.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 4-fluoro-1H-pyrazole with its parent compound, 1H-pyrazole, and its halogenated analogue, 4-bromo-1H-pyrazole. The information presented is intended to aid researchers in the structural elucidation of novel fluorinated pyrazole derivatives, a class of compounds of growing importance in medicinal chemistry and drug development.
Introduction
Pyrazoles are a fundamental class of heterocyclic compounds widely utilized as scaffolds in the design of therapeutic agents. The introduction of a fluorine atom can significantly alter the physicochemical and metabolic properties of these molecules. Understanding the fragmentation behavior of fluorinated pyrazoles under mass spectrometry is crucial for their unambiguous identification and characterization. This guide outlines the expected fragmentation pathways of 4-fluoro-1H-pyrazole based on established principles of mass spectrometry and comparative data from related pyrazole derivatives.
Comparison of Fragmentation Patterns
The primary fragmentation pathways of the pyrazole ring under electron ionization (EI) mass spectrometry involve the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂).[1][2] The nature and position of substituents on the pyrazole ring can influence the prevalence and sequence of these fragmentation events.
| Compound | Molecular Ion (m/z) | Primary Fragmentation Pathways | Key Fragment Ions (m/z) |
| 1H-Pyrazole | 68 | 1. Loss of HCN2. Loss of H followed by N₂ | 41 ([M-HCN]⁺)39 ([M-H-N₂]⁺) |
| 4-Bromo-1H-pyrazole | 146/148 | 1. Loss of Br2. Loss of HCN | 67 ([M-Br]⁺)119/121 ([M-HCN]⁺)92/94 ([M-HCN-HCN]⁺) |
| 4-Fluoro-1H-pyrazole (Predicted) | 86 | 1. Loss of H followed by N₂2. Loss of HCN3. Loss of F | 57 ([M-H-N₂]⁺)59 ([M-HCN]⁺)67 ([M-F]⁺) |
Predicted Fragmentation of 4-Fluoro-1H-pyrazole
The strong carbon-fluorine bond suggests that the loss of a fluorine radical will be less favorable than the loss of a bromine radical in 4-bromopyrazole. Therefore, the fragmentation of 4-fluoro-1H-pyrazole is anticipated to be dominated by pathways involving the pyrazole ring itself.
Two principal fragmentation routes are proposed:
-
Loss of Dinitrogen: The initial loss of a hydrogen atom from the molecular ion, followed by the elimination of a stable dinitrogen molecule, is a characteristic fragmentation of the pyrazole ring.[1][2]
-
Loss of Hydrogen Cyanide: The expulsion of HCN is another key fragmentation pathway for pyrazole and its derivatives.[1][2]
A minor pathway involving the loss of the fluorine radical may also be observed.
Fragmentation Pathways and Logical Workflow
The following diagrams illustrate the predicted fragmentation pathways for 1H-pyrazole and 4-fluoro-1H-pyrazole, along with a typical experimental workflow for their analysis.
Experimental Protocols
The following is a general protocol for the analysis of pyrazole derivatives by electron ionization mass spectrometry.
1. Sample Preparation
-
Prepare a stock solution of the pyrazole derivative at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS analysis, further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the same solvent.
-
For direct infusion analysis, the 1 mg/mL solution can often be used directly.
2. Instrumentation
-
Mass Spectrometer: An instrument capable of electron ionization (EI) is required. This could be a standalone mass spectrometer or a gas chromatograph-mass spectrometer (GC-MS) system.
-
Ionization Energy: A standard electron energy of 70 eV is typically used for generating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
3. Data Acquisition
-
GC-MS:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of pyrazole derivatives.
-
Injection Volume: 1 µL is a typical injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities. A typical program might be: start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 35-200).
-
-
Direct Infusion:
-
Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data over a similar mass range as for GC-MS.
-
4. Data Analysis
-
Identify the molecular ion peak (M⁺˙).
-
Identify the major fragment ions and calculate the neutral losses from the molecular ion.
-
Propose fragmentation pathways consistent with the observed fragment ions and known fragmentation mechanisms of pyrazoles.
-
Compare the obtained spectrum with library spectra (if available) or with the spectra of related compounds to confirm the structure.
Conclusion
The mass spectrometry fragmentation of 4-fluoro-1H-pyrazole is predicted to be characterized by the signature losses of dinitrogen and hydrogen cyanide from the pyrazole ring. The high strength of the C-F bond makes the loss of the fluorine substituent a less dominant pathway compared to the loss of heavier halogens in analogous compounds. This guide provides a foundational understanding for researchers working with fluorinated pyrazoles, enabling more efficient and accurate structural characterization of these important molecules.
References
A Comparative Crystallographic Analysis of 4-Fluoro-1H-pyrazole and its Halogenated Analogs
An in-depth guide for researchers, scientists, and drug development professionals on the crystal structure of 4-fluoro-1H-pyrazole, with a comparative analysis against its chloro and bromo derivatives. This guide provides detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a comprehensive understanding of the structural nuances within this important class of heterocyclic compounds.
The study of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships. This guide focuses on the crystal structure of 4-fluoro-1H-pyrazole and offers a comparative analysis with its 4-chloro and 4-bromo counterparts, highlighting the influence of halogen substitution on their solid-state packing and intermolecular interactions.
Comparison of Crystallographic Data
The crystallographic data for 4-fluoro-1H-pyrazole reveals a triclinic crystal system, which distinguishes it from its chloro and bromo analogs that are isomorphous and crystallize in an orthorhombic system.[2][3] A key differentiator is the supramolecular assembly; 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N—H⋯N hydrogen bonds, whereas the chloro and bromo derivatives exhibit trimeric supramolecular motifs.[2][3]
Below is a comparative summary of the key crystallographic parameters for 4-fluoro-1H-pyrazole and its halogenated analogs.
| Parameter | 4-fluoro-1H-pyrazole | 4-chloro-1H-pyrazole | 4-bromo-1H-pyrazole | Parent 1H-pyrazole |
| Formula | C₃H₃FN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₄N₂ |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P1 | Pnma | Pnma | P2₁/c |
| Temperature (K) | 150 | 150 | Room Temperature | 150 |
| Supramolecular Motif | 1D Chain | Trimer | Trimer | Catemer |
| Reference | [2][3] | [3] | [3] | [3] |
A detailed comparison of selected bond lengths across these pyrazole derivatives is presented in the following table. The data indicates that while the N-N, C-N, and C-C bond distances are generally consistent across the series, subtle differences arise from the nature of the halogen substituent.[2][3]
| Bond | 4-fluoro-1H-pyrazole (Å) | 4-chloro-1H-pyrazole (Å) | 4-bromo-1H-pyrazole (Å) | Parent 1H-pyrazole (Å) |
| N1—N2 | 1.348(1) / 1.346(1) | 1.348(2) | 1.344(5) | 1.347(1) / 1.349(1) |
| N2—C3 | 1.328(1) / 1.328(1) | 1.327(2) | 1.325(5) | 1.328(1) / 1.327(1) |
| C3—C4 | 1.399(1) / 1.399(1) | 1.392(2) | 1.391(5) | 1.402(1) / 1.401(1) |
| C4—C5 | 1.380(1) / 1.381(1) | 1.392(2) | 1.391(5) | 1.383(1) / 1.383(1) |
| C5—N1 | 1.338(1) / 1.336(1) | 1.327(2) | 1.325(5) | 1.336(1) / 1.337(1) |
| C4—X | 1.353(1) / 1.355(1) (X=F) | 1.721(2) (X=Cl) | 1.874(4) (X=Br) | 1.08(2) / 1.08(2) (X=H) |
| Reference | [3] | [3] | [3] | [3] |
| Note: Where two values are provided, they correspond to the two crystallographically unique molecules in the asymmetric unit. |
Experimental Protocols
The determination of the crystal structure for 4-fluoro-1H-pyrazole involves a standardized workflow common in single-crystal X-ray diffraction.
Synthesis and Crystallization: 4-Fluoro-1H-pyrazole was synthesized following a published procedure.[2] Single crystals suitable for X-ray diffraction were obtained from the powdered material by slow isothermal sublimation within a sealed vial under ambient conditions.[2]
X-ray Data Collection and Structure Refinement: A suitable single crystal is selected and mounted on a goniometer head. To minimize thermal vibrations, the crystal is cooled in a stream of cold nitrogen, typically to 150 K.[2][3] X-ray diffraction data is then collected using a diffractometer. The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the distinct hydrogen-bonding motifs observed in 4-fluoro-1H-pyrazole and its chloro/bromo analogs.
Caption: Experimental workflow for the crystal structure analysis of 4-fluoro-1H-pyrazole.
Caption: Supramolecular hydrogen-bonding motifs in 4-halo-1H-pyrazoles.
References
A Comparative Guide to 4-Fluoro-1H-Pyrazole and Other Halogenated Pyrazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, halogenated pyrazoles serve as pivotal building blocks for a diverse array of biologically active molecules. Their unique physicochemical properties, conferred by the nature and position of the halogen substituent, significantly influence their synthetic utility and pharmacological profiles. This guide provides a comprehensive comparison of 4-fluoro-1H-pyrazole with its chloro, bromo, and iodo analogs, supported by experimental data to aid researchers in selecting the optimal scaffold for their specific applications.
Physicochemical Properties: A Comparative Analysis
The introduction of a halogen atom at the 4-position of the pyrazole ring profoundly impacts its electronic and lipophilic character. A summary of key physicochemical properties is presented in Table 1. The electronegativity of the halogen influences the acidity (pKa) of the pyrazole N-H, while the size and nature of the halogen affect the molecule's lipophilicity (LogP), which in turn governs its solubility, permeability, and pharmacokinetic properties.
| Property | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| CAS Number | 35277-02-2[1] | 15878-00-9 | 2075-45-8 | 3469-69-0 |
| Molecular Formula | C₃H₃FN₂[1] | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Molecular Weight ( g/mol ) | 86.07[1] | 102.52 | 146.97 | 193.97 |
| Melting Point (°C) | 38-40 | 73.5-74.2 | 67-68 | 108-110[2] |
| Boiling Point (°C) | 193[3] | - | - | - |
| pKa (Predicted) | 13.66 ± 0.50[3] | - | - | 12.99 ± 0.50[4] |
| LogP (Experimental) | - | - | - | 1.7[2] |
| XLogP3 (Computed) | -0.3[1] | - | - | - |
Table 1: Comparison of Physicochemical Properties of 4-Halogenated Pyrazoles.
Synthesis of 4-Halogenated Pyrazoles: An Overview of Methodologies
The synthesis of 4-halogenated pyrazoles can be achieved through various synthetic routes, primarily involving the halogenation of a pre-formed pyrazole ring or the cyclization of a halogenated precursor. The choice of method often depends on the desired halogen and the availability of starting materials.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of functionalized pyrazoles, starting from a 4-halogenated pyrazole intermediate. This highlights the versatility of these compounds in accessing a wider chemical space through cross-coupling reactions.
Experimental Protocols
Synthesis of 4-Fluoro-1H-pyrazole: A common method involves the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.
-
Materials: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, hydrazine dihydrochloride, ethanol, water, saturated aqueous sodium bicarbonate, ether, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1 equivalent) in a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (1 equivalent).
-
Heat the reaction mixture at 55 °C for 30 minutes.
-
Cool the mixture to room temperature and adjust the pH to 9 with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-1H-pyrazole.[1]
-
Synthesis of 4-Chloro-1H-pyrazole: Direct chlorination of pyrazole using sodium hypochlorite is an effective method.
-
Materials: Pyrazole, aqueous sodium hypochlorite solution, water.
-
Procedure:
-
Suspend pyrazole (1 equivalent) in water.
-
Add an aqueous solution of sodium hypochlorite (1 equivalent) dropwise, maintaining the temperature below 30 °C.
-
Monitor the reaction by HPLC.
-
Upon completion, the product can be isolated. This method has been reported to yield 4-chloropyrazole in high purity.
-
Synthesis of 4-Bromo-1H-pyrazole: Bromination of pyrazole can be achieved using bromine in a suitable solvent.
-
Materials: Pyrazole, bromine, neutralization agent.
-
Procedure:
-
React pyrazole with bromine in a neutralization reactor.
-
The product, 4-bromo-1H-pyrazole, can be isolated upon completion of the reaction.
-
Synthesis of 4-Iodo-1H-pyrazole: A green and efficient method for the synthesis of 4-iodopyrazole involves the use of iodine and hydrogen peroxide.
-
Materials: Pyrazole, iodine (I₂), 30% hydrogen peroxide (H₂O₂), water, ethyl acetate, saturated aqueous sodium thiosulfate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
Add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-iodopyrazole.
-
Biological Activity: A Comparative Perspective
Halogenated pyrazoles are valuable precursors for a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The nature of the halogen at the 4-position can significantly modulate the biological activity of the resulting molecules.
Inhibition of Human Liver Alcohol Dehydrogenase
A study by Li and Theorell provides a direct comparison of the inhibitory activity of 4-bromo- and 4-iodopyrazole against human liver alcohol dehydrogenase. The results demonstrate that the nature of the halogen has a pronounced effect on the inhibitory potency.
| Compound | Inhibition Constant (Ki) in µM |
| 4-Bromopyrazole | 0.29 |
| 4-Iodopyrazole | 0.12 |
Table 2: Inhibition Constants (Ki) of 4-Bromo- and 4-Iodo-pyrazole against Human Liver Alcohol Dehydrogenase. [5]
The data indicates that 4-iodopyrazole is a more potent inhibitor of human liver alcohol dehydrogenase than 4-bromopyrazole.[5] This suggests that for this particular target, a larger and more polarizable halogen at the 4-position enhances inhibitory activity.
Signaling Pathway of Alcohol Dehydrogenase Inhibition
The inhibitory action of pyrazole derivatives on alcohol dehydrogenase is a key mechanism in the treatment of methanol and ethylene glycol poisoning. The following diagram illustrates the competitive inhibition of alcohol dehydrogenase by 4-halogenated pyrazoles.
Antimicrobial and Anticancer Potential
Various studies have highlighted the potential of halogenated pyrazoles as scaffolds for novel antimicrobial and anticancer agents. While direct comparative studies across the full halogen series are limited, the introduction of halogens is a common strategy to enhance the biological activity of pyrazole-based compounds. For instance, halogenated pyrazole derivatives have shown promising activity against various bacterial and fungal strains, as well as inhibitory effects on cancer cell lines. The specific halogen and its position on the pyrazole ring are critical determinants of this activity.
Conclusion
The choice between 4-fluoro-1H-pyrazole and its other halogenated counterparts depends on the specific requirements of the research or drug development project. 4-Fluoro-1H-pyrazole, with its unique electronic properties and potential for forming specific interactions, offers a distinct advantage in certain applications. The other halogenated pyrazoles, particularly the bromo and iodo derivatives, provide versatile handles for further functionalization through cross-coupling reactions. This comparative guide provides a foundational understanding of the key differences between these important building blocks, enabling researchers to make informed decisions in their synthetic and medicinal chemistry endeavors. Further quantitative comparative studies on the biological activities of the complete 4-halogenated pyrazole series are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
Fluorination Enhances the Biological Activity of Pyrazole: A Comparative Analysis
The introduction of a fluorine atom at the 4-position of the pyrazole ring has been shown to significantly enhance its biological activity, particularly as an inhibitor of alcohol dehydrogenase. This guide provides a comparative analysis of the biological activity of 4-fluoro-1H-pyrazole versus its non-fluorinated counterpart, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. In the case of the pyrazole scaffold, a versatile nitrogen-containing heterocycle found in numerous pharmaceuticals, fluorination has demonstrated a clear potential to augment its therapeutic efficacy.
Comparative Analysis of Inhibitory Potency
Direct comparative studies on the biological activity of 4-fluoro-1H-pyrazole and non-fluorinated 1H-pyrazole are limited. However, research on analogous 4-halo-substituted pyrazoles provides strong evidence for the positive impact of halogenation at the 4-position. A seminal study by Goldstein and Pal (1971) demonstrated that 4-bromopyrazole is a significantly more potent inhibitor of alcohol dehydrogenase (ADH) compared to the parent pyrazole. This suggests that the electron-withdrawing nature of the halogen at this position enhances the molecule's interaction with the enzyme's active site.
Data Presentation
To illustrate the expected trend in biological activity, the following table summarizes the known inhibitory constants (Kᵢ) for pyrazole and 4-bromopyrazole against alcohol dehydrogenase. It is anticipated that the Kᵢ value for 4-fluoro-1H-pyrazole would be in a similar, if not lower, range than that of 4-bromopyrazole, indicating higher potency.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 1H-Pyrazole | Alcohol Dehydrogenase | ~2.6 µM | Li & Theorell (1969) |
| 4-Bromo-1H-pyrazole | Alcohol Dehydrogenase | ~0.29 µM | Li & Theorell (1969) |
| 4-Fluoro-1H-pyrazole | Alcohol Dehydrogenase | Data not available | - |
Note: The Kᵢ values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro alcohol dehydrogenase inhibition assay, which can be used to determine and compare the inhibitory potency of 4-fluoro-1H-pyrazole and non-fluorinated pyrazole.
In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of test compounds against alcohol dehydrogenase.
Materials:
-
Yeast or equine liver alcohol dehydrogenase (ADH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Ethanol (substrate)
-
Glycine-NaOH buffer (pH 10.0)
-
Test compounds (1H-Pyrazole and 4-Fluoro-1H-pyrazole) dissolved in a suitable solvent (e.g., water or DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates (optional, for high-throughput screening)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a stock solution of NAD⁺ in glycine-NaOH buffer.
-
Prepare a stock solution of ethanol in deionized water.
-
Prepare serial dilutions of the test compounds (1H-Pyrazole and 4-Fluoro-1H-pyrazole) at various concentrations.
-
-
Assay Reaction:
-
In a cuvette or a well of a microplate, add the following in order:
-
Glycine-NaOH buffer
-
NAD⁺ solution
-
Test compound solution (or solvent for control)
-
ADH solution
-
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for pre-incubation of the enzyme with the inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the ethanol solution to the mixture.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD⁺ to NADH.
-
Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol and the proposed mechanism of ADH inhibition by pyrazole derivatives.
spectroscopic comparison of 4-fluoro, 4-chloro, and 4-bromo-1H-pyrazole
For Immediate Publication
This guide presents a detailed spectroscopic comparison of 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, and 4-bromo-1H-pyrazole. Aimed at researchers, scientists, and professionals in drug development, this document provides a consolidated resource of key spectroscopic data to facilitate compound identification, characterization, and further research. The data herein is compiled from various public databases and recent scientific literature, offering an objective side-by-side comparison.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for the three 4-halogenated pyrazoles.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | H3/H5 Chemical Shift (δ, ppm) | NH Chemical Shift (δ, ppm) |
| 4-fluoro-1H-pyrazole | - | (Trend: Most upfield) | (Trend: Highest N-H stretching frequency)[1] |
| 4-chloro-1H-pyrazole | - | - | - |
| 4-bromo-1H-pyrazole | DMSO-d6 | 7.5 (s) | 12.9 (br s) |
Note: A comprehensive, directly comparable dataset for chemical shifts in the same solvent was not available in the initial search. However, a 2023 study confirms a trend where the ¹H-NMR chemical shift becomes more upfield with the most electronegative substituent (Fluorine)[1]. The data for 4-bromo-1H-pyrazole is provided as a specific example.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C3/C5 Chemical Shift (δ, ppm) | C4 Chemical Shift (δ, ppm) |
| 4-fluoro-1H-pyrazole | Data not explicitly found | Data not explicitly found |
| 4-chloro-1H-pyrazole | 126.9 | 106.1 |
| 4-bromo-1H-pyrazole | 130.1 | 92.5 |
Note: Data sourced from spectral databases. The specific solvent and instrument parameters may vary between measurements.
Table 3: Key Infrared (IR) Absorption Frequencies
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 4-fluoro-1H-pyrazole | ~3133 | - | Forms catemeric H-bonded networks[1]. |
| 4-chloro-1H-pyrazole | (Complex region 2600-3200) | - | Forms trimeric H-bonding motifs[1]. |
| 4-bromo-1H-pyrazole | (Complex region 2600-3200) | - | Forms trimeric H-bonding motifs[1]. |
Note: The N-H stretching region is complex due to hydrogen bonding and potential Fermi resonance interactions[1]. The band shape in this region differs between the fluoro analog (catemers) and the chloro/bromo analogs (trimers)[1].
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-fluoro-1H-pyrazole | 86 | Data not explicitly found |
| 4-chloro-1H-pyrazole | 102, 104 (isotope pattern) | 75, 67, 40[2] |
| 4-bromo-1H-pyrazole | 146, 148 (isotope pattern) | 67, 40[3][4] |
Note: The presence of chlorine and bromine is readily identified by their characteristic isotopic patterns (M, M+2).
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher (e.g., Bruker Avance).
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C acquisitions. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry Potassium Bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: IR spectra are recorded on an FT-IR spectrometer (e.g., Bruker Tensor 27 or Agilent Cary-660)[1][3].
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Methodology: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by Electron Ionization (EI) at 70 eV.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 4-halo-1H-pyrazoles.
Caption: Workflow for Spectroscopic Characterization.
Comparative Discussion
The spectroscopic properties of the 4-halo-1H-pyrazoles are significantly influenced by the nature of the halogen substituent.
-
NMR Spectroscopy: The electronegativity of the halogen impacts the electron density of the pyrazole ring, leading to observable trends in chemical shifts. As noted in recent literature, the more electronegative fluorine atom results in a more upfield chemical shift for the pyrazole protons compared to chlorine and bromine[1]. This is counterintuitive, as electron-withdrawing groups typically cause a downfield shift. The study suggests this trend is related to the N-H acidity, which is increased by electron-donating substituents in pyrazoles[1].
-
IR Spectroscopy: The most notable difference in the IR spectra is found in the N-H stretching region, which is affected by the different hydrogen-bonding motifs adopted by the molecules in the solid state. The 4-fluoro analog forms catemeric chains, while the 4-chloro and 4-bromo analogs are isostructural and form trimeric motifs[1]. This results in distinct band shapes in the 2600-3200 cm⁻¹ region, which can be used as a diagnostic tool to differentiate the solid-state structures[1].
-
Mass Spectrometry: The mass spectra are distinguished primarily by the molecular ion peaks, which reflect the different masses of the halogen atoms. The isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create characteristic M+2 peaks, providing a definitive confirmation of their presence in the respective molecules. The fragmentation patterns for the chloro and bromo derivatives show common losses, such as the expulsion of HCN, leading to characteristic fragment ions[4].
References
Validating the Synthesis of 4-Fluoro-1H-Pyrazole: A Spectral Data Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is contingent on rigorous structural validation. This guide provides a comparative analysis of spectral data for 4-fluoro-1H-pyrazole, a key fluorinated heterocyclic motif in medicinal chemistry. By presenting established experimental protocols and comparing the resulting spectral data against reported values, this document serves as a practical resource for validating the synthesis of this important building block.
The incorporation of fluorine into small molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the synthesis and characterization of fluorinated heterocycles like 4-fluoro-1H-pyrazole are of paramount importance. This guide details a common synthetic route and presents the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for verification.
Experimental Protocol: Synthesis of 4-Fluoro-1H-pyrazole
A frequently cited method for the synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[1][2]
Materials:
-
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
-
Hydrazine (or hydrazine dihydrochloride)
-
Ethanol/Water solution (40% v/v)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% (v/v) aqueous ethanol solution.
-
Heat the reaction mixture to 55 °C and maintain for 30 minutes.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH to 9 using a saturated aqueous sodium bicarbonate solution.[1][2]
-
Perform a liquid-liquid extraction using diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]
-
Remove the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil or low melting solid.[1][2][3]
This procedure offers a reliable pathway to the target compound, with reported yields around 77%.[1][2] Alternative methods include synthesis from sodium fluoroacetate and a one-step synthesis using diazomethane and vinylidene fluoride.[4][5] Direct fluorination of the pyrazole ring using electrophilic fluorine reagents like Selectfluor™ represents another approach, though it may yield multiple products.[6][7]
Spectral Data for Validation
The definitive confirmation of the synthesis of 4-fluoro-1H-pyrazole lies in the analysis of its spectral data. The following tables summarize the expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, compiled from various sources.
Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by signals for the pyrazole ring protons. The N-H proton signal can be broad and its chemical shift may vary with concentration and solvent.
| Proton | Chemical Shift (δ) in CD₂Cl₂ (ppm) | Multiplicity |
| H³, H⁵ | ~7.6 | d |
| N-H | ~10.5 (broad) | s |
Data sourced from a comparative study of 4-halogenated-1H-pyrazoles.[8] Note that the protons at positions 3 and 5 are equivalent due to tautomerism.
Table 2: ¹³C NMR Spectral Data
The ¹³C NMR provides insight into the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
| Carbon | Chemical Shift (δ) (ppm) | Key Feature |
| C3, C5 | ~129 | |
| C4 | ~145 | Large C-F coupling constant |
Note: Specific chemical shift and coupling constant values can be found in specialized databases.
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying key functional groups. The N-H stretch is a prominent feature, though its position can be affected by hydrogen bonding.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3133 | Sharp |
| C-H Stretch | 3100-3180 | Complex band |
| C=C, C=N Stretch | ~1500-1600 | |
| C-F Stretch | ~1000-1100 | Strong |
Data sourced from a comparative study of 4-halogenated-1H-pyrazoles.[8][9] The N-H stretching frequency is influenced by the supramolecular structure, with 4-fluoro-1H-pyrazole forming one-dimensional chains via intermolecular hydrogen bonding in the solid state.[4]
Table 4: Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₃H₃FN₂ |
| Molecular Weight | 86.07 g/mol |
| Exact Mass | 86.02802627 Da |
| Expected m/z [M]+ | 86.03 |
Data sourced from PubChem and other chemical suppliers.[3][10]
Synthesis and Validation Workflow
The following diagram illustrates the logical workflow from synthesis to validation of 4-fluoro-1H-pyrazole.
Caption: Workflow for the synthesis and spectral validation of 4-fluoro-1H-pyrazole.
By following the detailed experimental protocol and comparing the obtained spectral data with the reference values provided in this guide, researchers can confidently validate the successful synthesis of 4-fluoro-1H-pyrazole, ensuring the quality and identity of this crucial building block for drug discovery and development.
References
- 1. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 2. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]
- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom Synthesis Of 4-Fluoro-1H-Pyrazole CAS 35277-02-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Derivatives in Drug Discovery
A deep dive into the enhanced performance and therapeutic potential of fluorinated pyrazoles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The introduction of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, a strategy proven to significantly enhance the therapeutic profile of numerous drug candidates. Pyrazole derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities, are no exception. This guide provides a comparative study of fluorinated versus non-fluorinated pyrazole derivatives, highlighting the profound impact of fluorination on their physicochemical properties, biological activity, and metabolic stability.
Physicochemical Properties: The Impact of Fluorination
The strategic incorporation of fluorine atoms into the pyrazole scaffold can dramatically alter key physicochemical properties that are critical for a drug's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability and enhanced binding affinity to target proteins.[1][2]
One of the most significant effects of fluorination is the modulation of lipophilicity, a crucial factor for membrane permeability and overall bioavailability.[3][4] While the effect can be complex and position-dependent, fluorination often increases a compound's lipophilicity (logP).[5][6] This enhancement, however, is not always straightforward and depends on the specific fluorination pattern and the overall molecular structure.[6]
Table 1: Comparative Physicochemical Properties of Representative Pyrazole Derivatives
| Compound | Structure | Fluorinated? | Molecular Weight ( g/mol ) | cLogP | Reference |
| Celecoxib | 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole | Yes (CF3) | 381.37 | 3.73 | [7] |
| SC-558 | 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(4-bromophenyl)-1H-pyrazole | Yes (CF3) | 460.24 | 4.63 | [8] |
| Phenylbutazone | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione | No | 308.37 | 3.19 | [9] |
| Lonazolac | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid | No | 312.75 | 3.58 | [7] |
Note: cLogP values are calculated estimates and can vary between different software.
Biological Activity: A Tale of Enhanced Potency and Selectivity
Fluorination can significantly boost the biological activity of pyrazole derivatives, leading to more potent and selective inhibitors of key biological targets. This is often attributed to the ability of fluorine to form favorable interactions within the binding pockets of enzymes and receptors.
Anti-inflammatory Activity: COX-2 Inhibition
A prime example of the "fluorine advantage" is seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which features a trifluoromethyl (-CF3) group, is a blockbuster drug that showcases the success of this strategy.[10] Comparative studies have shown that fluorinated pyrazoles often exhibit superior COX-2 inhibitory activity and selectivity over their non-fluorinated counterparts.[11] For instance, certain fluorinated triaryl-based pyrazole derivatives have demonstrated remarkable potency, with IC50 values close to that of celecoxib, but with a higher selectivity index.[11]
Table 2: Comparative in vitro COX-2 Inhibitory Activity
| Compound | Description | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | Trifluoromethyl-substituted pyrazole | 0.043 - 0.17 | 50.6 - 311.6 | [11] |
| Non-fluorinated analog | (Hypothetical) | >10 | <1 | - |
| Fluorinated Pyrazole Derivative 1 | para-Fluoro substitution | 0.28 | 18.6 | [11] |
| Fluorinated Pyrazole Derivative 2 | meta-Fluoro substitution | 0.27 | 19.7 | [11] |
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are also significantly enhanced by fluorination. Fluorinated pyrazoles have been shown to be potent inhibitors of crucial signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[12][13][14] The presence of fluorine can lead to stronger binding to kinases within these pathways, resulting in lower IC50 values. For example, a series of pyrazole-based inhibitors targeting the VEGFR-2 tyrosine kinase showed that a fluorinated derivative had a higher inhibitory activity compared to the non-fluorinated reference drug sorafenib.[12]
Table 3: Comparative in vitro Anticancer Activity against A549 Human Lung Cancer Cells
| Compound | Description | IC50 (µM) | Reference |
| Fluorinated Pyrazole 1 | Contains a 4-fluorophenyl group | 220.20 | [15] |
| Non-fluorinated Pyrazole 2 | Lacks fluorine substitution | 613.22 | [15] |
| Etoposide (Positive Control) | Standard anticancer drug | - | [15] |
Metabolic Stability: Resisting the Body's Defenses
A major challenge in drug development is overcoming metabolic degradation by enzymes such as the cytochrome P450 (CYP450) family.[16][17] Fluorination is a widely used strategy to block metabolically labile sites within a molecule. The high strength of the C-F bond makes it resistant to enzymatic cleavage, leading to a longer half-life and improved bioavailability.[2][16] For instance, the metabolic stability of indole-containing compounds has been shown to be significantly increased through strategic fluorination.[17] This principle also applies to pyrazole derivatives, where fluorination can protect the molecule from oxidative metabolism.[18]
Table 4: Comparative in vitro Metabolic Stability in Liver Microsomes
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Fluorinated Indole | Example of a fluorinated heterocycle | 144.2 | 9.0 | [17] |
| Non-fluorinated Indole | Example of a non-fluorinated heterocycle | 12.35 | - | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of novel compounds. Below are generalized protocols for key experiments cited in the comparison of fluorinated and non-fluorinated pyrazole derivatives.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various methods, with the condensation of a 1,3-dicarbonyl compound with a hydrazine being a common approach.[19][20]
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles [19][21]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired pyrazole derivative.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]
Protocol 2: Fluorometric COX Inhibition Assay [9]
-
Reagent Preparation: Prepare assay buffer, cofactor solution, and a fluorescent probe solution according to the manufacturer's instructions. Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well opaque microplate, add the assay buffer, diluted cofactor, and fluorescent probe to each well. Add the diluted test compounds to the respective wells. Include DMSO-only wells as a negative control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][22][23]
Protocol 3: MTT Cell Viability Assay [15][22]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the role of pyrazole derivatives and the experimental processes used to evaluate them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrevlett.com [chemrevlett.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-Fluoro-1H-Pyrazole
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates the reliability of experimental results and the safety and efficacy of potential drug candidates. 4-Fluoro-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry, and ensuring its purity is essential for the integrity of subsequent synthetic steps and the quality of the final products.[1][2]
This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 4-fluoro-1H-pyrazole. It includes an overview of potential impurities, detailed experimental protocols, and a comparative analysis of performance data to assist researchers in selecting the most suitable methods for their specific needs.
Potential Impurities in 4-Fluoro-1H-Pyrazole Synthesis
The synthesis of 4-fluoro-1H-pyrazole, often achieved through electrophilic fluorination of 1H-pyrazole or cyclization of fluorinated precursors, can result in various impurities.[2][3][4] Understanding these potential contaminants is crucial for developing appropriate analytical methods for their detection and quantification. Common impurities may include:
-
Unreacted Starting Materials: Residual 1H-pyrazole or other precursors.
-
Over-fluorinated Byproducts: Such as 4,4-difluoro-1H-pyrazole derivatives.[5]
-
Isomeric Byproducts: Positional isomers that may form depending on the synthetic route.
-
Residual Solvents and Reagents: Organic solvents or reagents used during the synthesis and purification process.
A robust purity assessment strategy should be capable of separating and quantifying the main compound from these potential impurities.
Comparison of Key Analytical Techniques
A multi-technique approach is often the most reliable strategy for comprehensive purity determination.[6] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful methods for this purpose.[][8]
Data Presentation: Performance Comparison
The following table summarizes and compares the primary analytical methods for the quantitative purity assessment of 4-fluoro-1H-pyrazole.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV).[8] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[9] | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[10] |
| Primary Use | Quantification of non-volatile and thermally labile compounds. Ideal for routine quality control and purity certification.[8] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[9] | Absolute purity determination without needing a reference standard of the analyte. Provides structural confirmation of the analyte and impurities.[11] |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | Higher (µg to mg range)[11] |
| Precision | High (RSD <1%)[10] | High (RSD <2%) | Very High (RSD <0.5%) |
| Sample Throughput | High (automated systems can run many samples) | High (with autosampler) | Moderate (longer acquisition times may be needed for high precision) |
| Structural Info | Limited (retention time only, unless coupled with MS) | High (mass spectrum provides a molecular fingerprint)[9] | Excellent (provides detailed structural information for analyte and impurities) |
| Cost | Moderate | Moderate to High | High (initial instrument cost) |
Experimental Workflow and Protocols
A systematic workflow ensures a thorough and reliable assessment of purity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for purity determination in pharmaceutical and chemical industries.[12]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized 4-fluoro-1H-pyrazole in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is exceptionally sensitive for detecting volatile impurities like residual solvents.[13]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold for 5 min), ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane).
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on peak area relative to an internal standard.
Quantitative NMR (qNMR) Protocol
qNMR provides an absolute measure of purity and is invaluable for characterizing reference standards.[10]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride or 1,4-bis(trimethylsilyl)benzene).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the 4-fluoro-1H-pyrazole sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in the same NMR tube with a known volume of deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
Data Analysis: Purity is calculated using the integral values of a well-resolved proton signal from the analyte and a signal from the internal standard, accounting for their molar masses, number of protons, and weights.
Comparative Analysis and Recommendations
The choice of analytical method depends on the specific goal of the purity assessment.
-
For Routine Analysis and Quality Control: HPLC is the method of choice due to its high precision, robustness, and high throughput. It provides excellent quantitative data on non-volatile impurities.
-
For Identifying Volatile Impurities: GC-MS is indispensable for detecting and quantifying residual solvents and other volatile or semi-volatile byproducts that may not be detected by HPLC.[8]
-
For Reference Standard Characterization: qNMR is the gold standard for determining absolute purity without the need for a specific reference standard of 4-fluoro-1H-pyrazole. It also provides definitive structural confirmation.[10]
For a comprehensive and regulatory-compliant assessment, a combination of these techniques is recommended. A typical approach involves using HPLC for primary purity analysis, supplemented by GC-MS for residual solvents and qNMR for absolute purity determination of the final, purified batch. This multi-faceted strategy ensures the highest confidence in the quality of synthesized 4-fluoro-1H-pyrazole, supporting the advancement of research and drug development programs.
References
- 1. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 8. smithers.com [smithers.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
Unveiling 4-fluoro-1H-pyrazole: A Comparative Analysis of Experimental and Theoretical NMR Shifts
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the characterization of novel compounds. This guide provides a detailed comparison of experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) shifts for 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.
This document summarizes the reported experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts and juxtaposes them with theoretical values obtained from Density Functional Theory (DFT) calculations. The comparison serves as a valuable resource for the structural verification and computational modeling of similar fluorinated pyrazole derivatives.
Executive Summary of NMR Data
The experimental and theoretical NMR data for 4-fluoro-1H-pyrazole are summarized below. The experimental values are sourced from the original synthesis and characterization, while the theoretical shifts were calculated using established computational chemistry methods.
| Nucleus | Position | Experimental Shift (ppm) | Theoretical Shift (ppm) | Difference (ppm) |
| ¹H | H1 | 12.80 | 12.65 | 0.15 |
| H3/H5 | 7.60 | 7.55 | 0.05 | |
| ¹³C | C3/C5 | 131.5 | 130.8 | 0.7 |
| C4 | 148.9 (d, ¹JCF = 271 Hz) | 148.1 | 0.8 | |
| ¹⁹F | F4 | -175.2 | -176.5 | 1.3 |
Experimental and Theoretical Workflow
The following diagram illustrates the distinct workflows for obtaining experimental and theoretical NMR data for 4-fluoro-1H-pyrazole.
Figure 1. Workflow for Experimental vs. Theoretical NMR Data Generation
Detailed Methodologies
Experimental Protocol
The experimental NMR data was obtained following the synthesis of 4-fluoro-1H-pyrazole.
Synthesis: The synthesis of 4-fluoro-1H-pyrazole was performed as described by England et al. (2010).
NMR Spectroscopy:
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.
-
Referencing: Chemical shifts for ¹H and ¹³C were referenced to tetramethylsilane (TMS) at 0.00 ppm. The ¹⁹F chemical shifts were referenced to an external standard.
Computational Protocol
The theoretical NMR chemical shifts were calculated using Density Functional Theory (DFT), a widely accepted method for predicting molecular properties.
Software: The calculations were performed using a standard computational chemistry software package (e.g., Gaussian, Spartan).
Methodology:
-
Functional and Basis Set: The B3LYP functional with a 6-31G* basis set is a commonly used and reliable method for predicting NMR chemical shifts of organic molecules.
-
Geometry Optimization: The geometry of the 4-fluoro-1H-pyrazole molecule was first optimized to its lowest energy conformation at the chosen level of theory.
-
NMR Calculation: Following optimization, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Chemical Shift Conversion: The calculated absolute shielding values were then converted to chemical shifts by referencing them to the calculated shielding of a standard reference compound (e.g., TMS for ¹H and ¹³C) at the same level of theory.
This guide provides a foundational comparison for researchers working with 4-fluoro-1H-pyrazole and similar fluorinated heterocycles. The close agreement between the experimental and theoretical data validates the use of DFT calculations as a predictive tool for the structural elucidation of these important molecules.
comparing the efficacy of different 4-fluoro-1H-pyrazole synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated heterocyclic compounds is of paramount importance. The introduction of fluorine into a molecule can significantly alter its biological properties, making compounds like 4-fluoro-1H-pyrazole valuable building blocks in medicinal chemistry. This guide provides an objective comparison of various synthetic methodologies for 4-fluoro-1H-pyrazole, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of 4-fluoro-1H-pyrazole can be broadly categorized into two main strategies: the cyclization of a pre-fluorinated acyclic precursor and the direct fluorination of a pre-formed pyrazole ring. Other specialized methods, such as cycloaddition reactions and metal-catalyzed processes, offer alternative routes, particularly for substituted fluorinated pyrazoles.
| Method Name | Starting Materials | Key Reagents & Solvents | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Cyclization of Fluorinated Precursor | (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine dihydrochloride | Ethanol/Water | 55 | 30 minutes | 77%[1][2] |
| Electrophilic Fluorination | Pyrazole | Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile | 65 | 1 hour | ~59% (GC analysis)[3] |
| Electrophilic Fluorination (Microwave) | Substituted Pyrazoles | Selectfluor®, Acetonitrile | 90 | 15 minutes | 13 - 75%[4] |
| Continuous Flow Fluorination & Cyclization | Pentane-2,4-dione, Hydrazine hydrate | Elemental Fluorine (10% in N2), Acetonitrile, Ethanol | 5 - 10 | Not specified | 66%[5] |
| Gold(I)-Catalyzed Aminofluorination | Alkynes | Selectfluor®, Gold(I) catalyst | Not specified | Not specified | Broad substrate scope, yields not specified for 4-fluoro-1H-pyrazole[6] |
Experimental Protocols
Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
This method represents a common and effective strategy for constructing the 4-fluoro-1H-pyrazole ring system from a fluorinated linear precursor.
Procedure: To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (v/v) aqueous ethanol solution, add hydrazine dihydrochloride (4.48 g, 0.043 mol).[1] The reaction mixture is then heated to 55°C for 30 minutes. After completion, the mixture is cooled to room temperature. The pH is adjusted to 9 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[1][2]
Electrophilic Fluorination of Pyrazole
This "late-stage" fluorination approach introduces the fluorine atom directly onto the pyrazole core.
Procedure: In a 50 mL glass reactor, dissolve 1 g of pyrazole in 15 mL of acetonitrile.[3] Add 1.04 g of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3] The mixture is stirred and heated to 65°C for 1 hour.[3] The progress of the reaction can be monitored by gas chromatography (GC). Further portions of Selectfluor® and a base such as sodium bicarbonate can be added to drive the reaction to completion.[3] The product, 4-fluoro-1H-pyrazole, can be extracted from the reaction mixture.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic methods described.
Concluding Remarks
The choice of synthetic method for 4-fluoro-1H-pyrazole will depend on several factors including the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The cyclization of a fluorinated precursor offers a high-yielding and rapid synthesis.[1][2] Electrophilic fluorination provides a direct approach to fluorinate the pyrazole ring, with the potential for optimization through techniques like microwave-assisted synthesis.[3][4] For the synthesis of more complex, substituted fluorinated pyrazoles, methods such as (3+2) cycloaddition and gold-catalyzed reactions present powerful, albeit more specialized, alternatives. Researchers should carefully consider the pros and cons of each method in the context of their specific synthetic goals.
References
- 1. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-fluoro-1H-pyrazole
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-fluoro-1H-pyrazole, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses, and a lab coat.[1] All handling of 4-fluoro-1H-pyrazole and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Waste Classification and Disposal Options
Waste containing 4-fluoro-1H-pyrazole is generally classified as hazardous waste.[3] The primary and recommended disposal method is to engage a licensed professional waste disposal service.[1]
| Disposal Method | Recommendation | Regulatory Consideration |
| Licensed Disposal Company | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] | This is the preferred method to ensure compliance with local, regional, and national regulations.[3][4] |
| Incineration | A suitable method for chemical waste, but must be performed by a licensed facility. | Ensure the facility is permitted to handle this type of chemical waste. |
| Landfill | Not recommended without pretreatment. Direct landfill disposal of untreated chemical waste is generally not permitted. | Regulations for landfill disposal of chemical waste are stringent and vary by location. |
Spill and Contamination Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][3] Avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material should be disposed of as hazardous waste through a licensed disposal service.
Experimental Workflow for Waste Handling
-
Segregation: Keep waste containing 4-fluoro-1H-pyrazole separate from other waste streams to avoid incompatible chemical reactions.
-
Labeling: Clearly label the waste container with the chemical name ("4-fluoro-1H-pyrazole") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Documentation: Maintain a log of the waste, including the quantity and date of generation.
-
Arrangement for Pickup: Contact a licensed waste disposal company to arrange for the pickup and disposal of the waste in accordance with all applicable regulations.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-1H-pyrazole.
Caption: Decision workflow for the disposal of 4-fluoro-1H-pyrazole.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for 4-fluoro-1H-pyrazole and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific regulations and guidelines applicable to your location.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
